S1RA
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGXHRHNRYVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022521 | |
| Record name | E-52862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878141-96-9 | |
| Record name | 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878141-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E-52862 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878141969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-52862 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | E-52862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | E-52862 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW18DSD1H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of E-52862 (S1RA): A Selective Sigma-1 Receptor Antagonist for Neuropathic Pain
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
E-52862, also known as S1RA, is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in the modulation of pain signaling pathways. Developed by ESTEVE, this novel compound has been investigated as a first-in-class analgesic for neuropathic pain. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of E-52862. It includes a summary of its pharmacological properties, key preclinical and clinical data, detailed experimental methodologies, and a visualization of its proposed mechanism of action.
Introduction
The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a variety of central nervous system disorders, most notably neuropathic pain.[1] Unlike traditional receptors located on the cell surface, the S1R is an intracellular chaperone protein primarily residing at the endoplasmic reticulum-mitochondrion interface. It modulates a range of cellular functions, including ion channel activity, neurotransmitter release, and intracellular calcium signaling.
E-52862 (4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine) is a small molecule antagonist designed to selectively target the S1R.[1] Its development represents a novel approach to pain management, moving beyond conventional analgesic targets. This document details the scientific journey of E-52862 from its discovery through preclinical and clinical investigations.
Discovery and Lead Optimization
The discovery of E-52862 originated from a lead optimization program focused on a series of 1-arylpyrazole derivatives. The primary objective was to identify a compound with high affinity and selectivity for the S1R, coupled with favorable pharmacokinetic properties for oral administration.
While specific details of the lead optimization cascade are proprietary, the process involved systematic modifications of the arylpyrazole scaffold to enhance potency at the S1R while minimizing off-target activities. This effort culminated in the identification of E-52862 as a clinical candidate with a promising preclinical profile.
Pharmacological Profile
Binding Affinity and Selectivity
E-52862 demonstrates high affinity for the human sigma-1 receptor with a reported Ki value of 17.0 ± 7.0 nM.[1] It exhibits significant selectivity over the sigma-2 receptor. This high selectivity is a key attribute, minimizing the potential for off-target effects.
| Target | Species | K_i (nM) | Reference |
| Sigma-1 Receptor | Human | 17.0 ± 7.0 | [1] |
| Sigma-2 Receptor | Not Specified | >1000 |
Table 1: In Vitro Binding Affinity of E-52862
Functional Activity
While primarily characterized by its binding affinity, functional assays have been employed to determine the antagonistic properties of E-52862.
| Assay/Receptor | Species | IC50 (µM) | Reference |
| 5-HT2B Receptor | Human | 4.7 |
Table 2: In Vitro Functional Activity of E-52862
Mechanism of Action and Signaling Pathway
The sigma-1 receptor is a ligand-operated intracellular chaperone that modulates the function of various proteins, including ion channels and G-protein coupled receptors. As an antagonist, E-52862 is proposed to inhibit the pronociceptive actions mediated by the S1R.
The diagram below illustrates the proposed signaling pathway of the sigma-1 receptor and the inhibitory action of E-52862. Under conditions of cellular stress or neuronal hyperexcitability, the S1R can translocate and interact with various effector proteins, such as NMDA receptors and voltage-gated ion channels, leading to an amplification of pain signals. E-52862, by binding to the S1R, is thought to prevent these interactions, thereby dampening neuronal sensitization and reducing pain hypersensitivity.
Caption: Proposed mechanism of action of E-52862.
Preclinical Development
In Vivo Efficacy Models
E-52862 has demonstrated robust efficacy in various preclinical models of neuropathic pain.
This model is a widely used paradigm for inducing neuropathic pain.
Caption: Experimental workflow for the CCI model.
This model assesses pain hypersensitivity induced by the inflammatory agent capsaicin.
Experimental Protocol:
-
Animal Acclimation: Mice are acclimated to the testing environment and handling procedures.
-
Baseline Measurement: The baseline mechanical withdrawal threshold is determined using von Frey filaments applied to the plantar surface of the hind paw.
-
Capsaicin Injection: A solution of capsaicin is injected intraplantarly to induce hypersensitivity.
-
Drug Administration: E-52862 or vehicle is administered at a specified time point post-capsaicin injection.
-
Post-treatment Measurement: Mechanical withdrawal thresholds are re-assessed at various time points after drug administration to evaluate the analgesic effect.
Pharmacokinetics
Pharmacokinetic studies have been conducted in various preclinical species to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of E-52862.
| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Rat | PO | Data not available | Data not available | Data not available | Data not available |
| Dog | PO | Data not available | Data not available | Data not available | Data not available |
| Monkey | PO | Data not available | Data not available | Data not available | Data not available |
Table 3: Preclinical Pharmacokinetic Parameters of E-52862 (Data not publicly available in detail)
Toxicology
Preclinical safety studies, including 13-week repeat-dose toxicity studies in multiple animal species, have indicated a favorable safety and tolerability profile for E-52862.[2]
Clinical Development
E-52862 has progressed through Phase I and Phase II clinical trials.
Phase I Studies
Phase I trials involving over 300 healthy volunteers demonstrated that E-52862 has a favorable safety, tolerability, and pharmacokinetic profile, supporting once-daily oral administration.[2]
| Parameter | Value Range |
| Tmax (h) | ~4 |
| t1/2 (h) | 20-30 |
Table 4: Human Pharmacokinetic Parameters of E-52862 from Phase I Studies (Approximate values)
Phase II Studies
Phase II proof-of-concept studies were conducted in patients with different types of neuropathic pain.
A randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of E-52862 in patients with PDN.
Another Phase II study assessed the efficacy and safety of E-52862 in patients experiencing chronic neuropathic pain following surgery.[3] The study demonstrated a statistically significant reduction in pain scores for E-52862 compared to placebo.[3]
| Study Population | Primary Endpoint | Outcome | Reference |
| Painful Diabetic Neuropathy | Change from baseline in daily pain score | Not met | |
| Chronic Postsurgical Pain | Change from baseline in daily pain score | Met (p=0.029) | [3] |
Table 5: Summary of Phase II Clinical Trial Outcomes for E-52862
Conclusion
E-52862 (this compound) represents a pioneering effort in the development of selective sigma-1 receptor antagonists for the treatment of neuropathic pain. Its novel mechanism of action, demonstrated preclinical efficacy, and favorable safety profile in early clinical trials underscore the potential of targeting the S1R for pain management. While the clinical development of E-52862 for chronic pain did not proceed to Phase III, the knowledge gained from its extensive investigation provides a valuable foundation for the future development of next-generation S1R modulators. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of pain drug discovery and development.
References
- 1. E-52862 - Wikipedia [en.wikipedia.org]
- 2. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
Pharmacological profile of 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine, also known as S1RA or E-52862. This compound is a potent and highly selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone implicated in the modulation of nociception.[1] This document details the binding affinity, selectivity, and functional antagonism of this compound at the σ1 receptor. Furthermore, it consolidates findings from key preclinical studies that demonstrate its efficacy in various models of neuropathic and inflammatory pain. Detailed experimental protocols for the pivotal assays, along with visual representations of signaling pathways and experimental workflows, are provided to facilitate a deeper understanding of its mechanism of action and preclinical validation.
Introduction
The sigma-1 (σ1) receptor is an intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum. It plays a crucial role in modulating various cellular functions, including intracellular Ca2+ signaling, ion channel activity, and neurotransmitter release. Its involvement in the pathophysiology of pain, particularly in central sensitization processes, has identified it as a promising therapeutic target for the development of novel analgesics. This compound (E-52862) has emerged as a first-in-class selective σ1 receptor antagonist with significant potential for the treatment of neuropathic pain.[2]
Pharmacological Profile
Binding Affinity and Selectivity
This compound exhibits a high affinity for the human and guinea pig σ1 receptors, with Ki values in the nanomolar range.[1][3] Importantly, it demonstrates excellent selectivity over the sigma-2 (σ2) receptor and a wide panel of other receptors, ion channels, and enzymes, underscoring its specific mechanism of action.[1][3]
Table 1: Binding Affinity and Selectivity of this compound
| Target | Species | Ki (nM) | Reference |
| σ1 Receptor | Human | 17.0 ± 7.0 | [2][3] |
| σ1 Receptor | Guinea Pig | 23.5 | [1] |
| σ2 Receptor | Guinea Pig | > 1000 | [1][3] |
| σ2 Receptor | Rat | > 1000 | [1][3] |
| 5-HT2B Receptor | Human | 328 | [1] |
Functional Activity
Functional assays have confirmed that this compound acts as a pure antagonist at the σ1 receptor. In assays measuring the modulation of radioligand binding in the presence of phenytoin, this compound demonstrated antagonist properties.[1]
Table 2: Functional Activity of this compound
| Target | Species | Functional Assay | Activity | IC50 (nM) | Reference |
| σ1 Receptor | Guinea Pig | --INVALID-LINK---Pentazocine binding modulation | Antagonist | - | [1] |
| 5-HT2B Receptor | Human | Functional Antagonism | Antagonist | 4700 | [1] |
Mechanism of Action and Signaling Pathways
The analgesic effects of this compound are mediated through its antagonism of the σ1 receptor, which in turn modulates downstream signaling pathways involved in pain processing. The σ1 receptor is known to interact with and modulate the function of several key proteins, including the N-methyl-D-aspartate (NMDA) receptor and various ion channels. By antagonizing the σ1 receptor, this compound is thought to prevent the potentiation of NMDA receptor activity and reduce neuronal hyperexcitability, which are key features of central sensitization in chronic pain states.[4]
Preclinical Efficacy
This compound has demonstrated significant efficacy in a variety of preclinical models of pain, highlighting its potential as a broad-spectrum analgesic.
Neuropathic Pain Models
-
Formalin-Induced Nociception: this compound dose-dependently inhibited both the acute (neurogenic) and tonic (inflammatory) phases of the formalin-induced licking response in mice, indicating effects on both direct nociceptor activation and central sensitization.[1]
-
Capsaicin-Induced Hypersensitivity: this compound effectively reduced mechanical hypersensitivity induced by intraplantar injection of capsaicin in mice.[1]
-
Sciatic Nerve Injury Models: In models of peripheral nerve injury, such as partial sciatic nerve ligation, this compound has been shown to alleviate both mechanical allodynia and thermal hyperalgesia.[1]
Inflammatory Pain Models
This compound has also shown efficacy in models of inflammatory pain, such as carrageenan- and complete Freund's adjuvant-induced paw edema and hyperalgesia in mice.[5]
Experimental Protocols
Radioligand Binding Assay for σ1 Receptor
This protocol is adapted from studies characterizing the binding of this compound to the σ1 receptor.[1]
Methodology:
-
Membrane Preparation: Guinea pig brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Binding Reaction: The membrane preparation is incubated with the radioligand (--INVALID-LINK---pentazocine) and a range of concentrations of the test compound (this compound) in a final volume of 1 ml.
-
Incubation: The reaction mixture is incubated at a specified temperature (e.g., 37°C) for a set duration (e.g., 150 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Formalin Test in Mice
This protocol is a standard method for assessing the efficacy of analgesic compounds.[6][7][8][9][10]
Methodology:
-
Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes to acclimatize to the testing environment.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the mouse's hind paw.
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: The total licking/biting time in each phase is calculated and compared between the this compound-treated and vehicle-treated groups.
Spinal Cord Electrophysiology: Wind-up Recording
This ex vivo protocol assesses the effect of this compound on the hyperexcitability of spinal cord neurons.[1]
Methodology:
-
Spinal Cord Preparation: The spinal cord is isolated from a neonatal mouse and transverse slices are prepared.
-
Recording Setup: The slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed on a dorsal root, and a recording electrode is placed on the corresponding ventral root.
-
Wind-up Induction: A train of repetitive electrical stimuli (e.g., 1 Hz for 20 seconds) is delivered to the dorsal root to induce a "wind-up" response, which is a progressive increase in the number of action potentials recorded from the ventral root.
-
Drug Application: this compound is bath-applied to the spinal cord slice at various concentrations.
-
Data Analysis: The magnitude of the wind-up response is quantified before and after the application of this compound to determine its inhibitory effect.
Synthesis
The synthesis of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (this compound, E-52862) has been described in the literature and generally involves the coupling of a substituted pyrazole intermediate with a morpholine-containing side chain.
Conclusion
This compound (E-52862) is a highly selective and potent antagonist of the σ1 receptor with a compelling preclinical pharmacological profile. Its demonstrated efficacy in a range of neuropathic and inflammatory pain models, coupled with a well-defined mechanism of action involving the modulation of central sensitization, positions it as a promising candidate for the development of a novel class of analgesics. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound and other σ1 receptor modulators.
References
- 1. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. criver.com [criver.com]
- 10. "New methodologies for in vitro analysis of binding and functional acti" by James A. Fishback [researchrepository.wvu.edu]
An In-depth Technical Guide to Sigma-1 Receptor (S1R) Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] It is a ligand-operated transmembrane protein that plays a crucial role in cellular stress responses and modulates a variety of signaling pathways.[3][4] The S1R has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including neuropathic pain, depression, neurodegenerative diseases, and addiction.[5][6] This technical guide provides a comprehensive overview of the binding affinity and selectivity of sigma-1 receptor agonists and antagonists (S1RAs), detailed experimental protocols for their characterization, and a visual representation of the key signaling pathways involved.
Data Presentation: S1RA Binding Affinity and Selectivity
The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki). The following tables summarize the Ki values for a selection of S1R agonists and antagonists at the human sigma-1 receptor and their selectivity against the sigma-2 receptor.
Table 1: Binding Affinity (Ki) of Sigma-1 Receptor Agonists
| Compound | Organism/Tissue | Ki (nM) for Sigma-1 | Reference |
| (+)-Pentazocine | Guinea Pig Brain | 3.1 | [6] |
| PRE-084 | Mouse | 2.2 | [7] |
| SA4503 (cutamesine) | Mouse | 4.6 | [1][7] |
| Dextromethorphan | Rat | *See note | [8] |
*Note: Dextromethorphan is a known sigma-1 receptor agonist, but specific Ki values can vary depending on the assay conditions.[8]
Table 2: Binding Affinity (Ki) of Sigma-1 Receptor Antagonists
| Compound | Organism/Tissue | Ki (nM) for Sigma-1 | Ki (nM) for Sigma-2 | Selectivity (Sigma-2/Sigma-1) | Reference |
| This compound (E-52862) | Human (Jurkat cells) | 17.0 ± 7.0 | >1000 (rat) | >58 | [5][9] |
| Haloperidol | Rat Brain | 2.8 | 2.8 | 1 | [6] |
| NE-100 | - | - | - | - | [6][10] |
| BD-1063 | - | 9 (rat), 4.43 | 449 (rat) | ~50 | [11] |
| BD-1047 | - | - | - | - | [6] |
Note: "-" indicates that a specific value was not available in the cited sources.
This compound (E-52862) demonstrates high affinity for the human sigma-1 receptor with a Ki of 17 nM and exhibits significant selectivity over the sigma-2 receptor (Ki > 1000 nM).[5][9] It also shows low affinity for a panel of over 170 other targets, including various receptors, transporters, ion channels, and enzymes, highlighting its specificity.[5]
Experimental Protocols
Accurate determination of binding affinity and functional activity is paramount in the characterization of novel S1RAs. The following sections provide detailed methodologies for key in vitro assays.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive inhibition binding assay using [³H]-(+)-pentazocine, a selective sigma-1 receptor radioligand, to determine the Ki of a test compound.[2][12]
Materials:
-
Membrane Preparation: Guinea pig liver membranes or cell lines expressing the human sigma-1 receptor (e.g., Jurkat cells).[5][12]
-
Non-specific Binding Ligand: Haloperidol (10 µM).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: Serial dilutions of the this compound to be tested.
-
Scintillation Cocktail and Counter.
-
Glass Fiber Filters (e.g., GF/B).[13]
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]-(+)-pentazocine (near its Kd, e.g., 5 nM), and varying concentrations of the test compound. For determining non-specific binding, use a saturating concentration of haloperidol instead of the test compound. The total assay volume is typically 200 µL.
-
Equilibration: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[12]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: S1R dissociation from BiP under cellular stress.
Modulation of Ion Channels
S1R has been shown to modulate the activity of various ion channels, including voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, as well as NMDA receptors. S[5][14][15]1R agonists can suppress the activity of Nav channels, leading to a reduction in neuronal excitability. T[15]he interaction with these channels is a key mechanism by which S1RAs exert their effects on neuronal function.
Caption: S1R modulation of various ion channels.
Conclusion
The sigma-1 receptor represents a compelling target for the development of novel therapeutics for a multitude of CNS disorders. A thorough understanding of the binding affinity, selectivity, and functional activity of S1R ligands is essential for advancing these drug discovery efforts. The standardized protocols and an appreciation of the complex signaling pathways outlined in this guide provide a solid foundation for researchers in this dynamic field. The continued exploration of S1R pharmacology will undoubtedly lead to the development of innovative and effective treatments for patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 14. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 15. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
In Vitro Characterization of E-52862: A Selective Sigma-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-52862, also known as S1RA or MR-309, is a potent and highly selective antagonist of the sigma-1 (σ1) receptor.[1][2] This chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and pathological states, including neuropathic pain.[1] Preclinical studies have demonstrated the efficacy of E-52862 in models of neuropathic pain, suggesting its therapeutic potential.[1][3] This document provides a comprehensive technical overview of the in vitro characterization of E-52862, detailing its binding profile, functional effects, and the experimental methodologies used for its evaluation.
Core Compound Properties
E-52862 is a synthetic molecule with the IUPAC name 4-(2-((5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine.[1] It has been developed for the treatment of neuropathic pain and has undergone Phase I and II clinical trials.[1]
Quantitative Data Summary
The in vitro pharmacological profile of E-52862 is defined by its high affinity and selectivity for the sigma-1 receptor. The following table summarizes the key quantitative data obtained from various binding and functional assays.
| Parameter | Species | Value | Assay Type |
| Ki (Sigma-1) | Human | 17.0 ± 7.0 nM | Radioligand Binding Assay |
| Ki (Sigma-1) | Guinea Pig | 23.5 nM | Radioligand Binding Assay |
| Ki (Sigma-2) | >1000 nM | Radioligand Binding Assay | |
| Ki (5-HT2B) | Human | 328 nM | Radioligand Binding Assay |
| Selectivity | Over 170 other receptors, enzymes, transporters, and ion channels | High | Various Binding Assays |
Table 1: Summary of the in vitro binding affinities of E-52862.[1][2]
Key In Vitro Experiments and Methodologies
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of E-52862 for the sigma-1 receptor and its selectivity against the sigma-2 receptor and other molecular targets.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells endogenously or recombinantly expressing the target receptors (e.g., guinea pig brain homogenates for sigma-1 receptors). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[4]
-
Radioligand: A specific radiolabeled ligand for the sigma-1 receptor, such as --INVALID-LINK---pentazocine, is used.[4][5]
-
Assay Protocol:
-
A constant concentration of the radioligand is incubated with the membrane preparation in a suitable buffer.
-
Increasing concentrations of unlabeled E-52862 are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of E-52862 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow:
Intracellular Calcium Imaging
Objective: To assess the functional antagonist activity of E-52862 at the sigma-1 receptor by measuring its effect on intracellular calcium mobilization.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells, which can endogenously or recombinantly express the sigma-1 receptor and other targets of interest (e.g., TRPA1 channels), are cultured.
-
Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to calcium.
-
Assay Protocol:
-
Cells are pre-incubated with E-52862 or vehicle.
-
A sigma-1 receptor agonist or another stimulus known to induce calcium influx is added.
-
Changes in intracellular calcium concentration are monitored in real-time using a fluorescence microscope or a plate reader.
-
-
Data Analysis: The fluorescence intensity is measured over time, and the peak or integrated calcium response is quantified. The inhibitory effect of E-52862 is determined by comparing the response in its presence to the control (vehicle) response.
Electrophysiology (Spinal Cord Wind-Up)
Objective: To investigate the effect of E-52862 on neuronal hyperexcitability, a key mechanism in central sensitization and neuropathic pain.
Methodology:
-
Spinal Cord Slice Preparation: Transverse slices of the lumbar spinal cord are prepared from rodents. The slices are maintained in an artificial cerebrospinal fluid (aCSF) solution.[6][7]
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on dorsal horn neurons.
-
Wind-Up Protocol: A train of repetitive electrical stimuli is delivered to the dorsal root to induce "wind-up," a progressive increase in the neuronal response, which is a cellular correlate of central sensitization.
-
Drug Application: E-52862 is bath-applied to the spinal cord slice, and the effect on the wind-up phenomenon is recorded.
-
Data Analysis: The number of action potentials or the amplitude of the excitatory postsynaptic potentials (EPSPs) during the stimulation train is measured and compared before and after the application of E-52862.
Experimental Workflow:
Co-Immunoprecipitation
Objective: To determine if E-52862 affects the physical interaction between the sigma-1 receptor and other proteins, such as the TRPA1 ion channel.
Methodology:
-
Cell Lysis: Cells expressing both sigma-1 receptor and the protein of interest are lysed to release cellular proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: An antibody specific for one of the proteins (e.g., anti-TRPA1) is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-sigma-1 receptor) to detect its presence in the immunoprecipitated complex.
-
Effect of E-52862: The experiment is performed in the presence and absence of E-52862 to assess its impact on the protein-protein interaction.
In Vitro Microdialysis
Objective: To measure the effect of E-52862 on the release of neurotransmitters, such as glutamate and noradrenaline, in the spinal cord.
Methodology:
-
Spinal Cord Preparation: An in vitro spinal cord preparation is used.
-
Microdialysis Probe Insertion: A microdialysis probe is inserted into the dorsal horn of the spinal cord preparation.[8][9][10]
-
Perfusion and Sampling: The probe is perfused with a physiological solution, and the dialysate, containing extracellular neurotransmitters, is collected at regular intervals.
-
Drug Application: E-52862 is added to the perfusion medium.
-
Neurotransmitter Analysis: The concentration of glutamate and noradrenaline in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[8]
Signaling Pathways and Mechanism of Action
The sigma-1 receptor is a unique ligand-regulated molecular chaperone at the endoplasmic reticulum (ER) that modulates intracellular calcium signaling and interacts with various ion channels and receptors. E-52862, as a sigma-1 receptor antagonist, is proposed to exert its effects by preventing the chaperone from interacting with its partner proteins, thereby modulating downstream signaling events.
One key pathway involves the interaction of the sigma-1 receptor with the TRPA1 ion channel, a sensor for noxious cold and chemical irritants. The sigma-1 receptor can potentiate the activity of TRPA1. By antagonizing the sigma-1 receptor, E-52862 can inhibit TRPA1-mediated responses, such as intracellular calcium influx, which contributes to its analgesic effects.
Furthermore, in the spinal cord, sigma-1 receptor antagonism by E-52862 has been shown to attenuate the wind-up phenomenon, a form of central sensitization. This is achieved, in part, by modulating the release of key neurotransmitters. Specifically, E-52862 can decrease the evoked release of the excitatory neurotransmitter glutamate while enhancing the release of the inhibitory neurotransmitter noradrenaline in the dorsal horn.
Sigma-1 Receptor Signaling Pathway:
Conclusion
The in vitro characterization of E-52862 has established it as a highly potent and selective sigma-1 receptor antagonist. Through a combination of radioligand binding assays, functional cellular assays, and electrophysiological recordings, its mechanism of action has been elucidated. E-52862 effectively antagonizes the sigma-1 receptor, leading to the modulation of ion channel activity, a reduction in neuronal hyperexcitability, and a balancing of neurotransmitter release in key pain-processing pathways. These findings provide a strong rationale for its development as a novel therapeutic agent for the treatment of neuropathic pain.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. E-52862 - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. an-in-vitro-spinal-cord-slice-preparation-for-recording-from-lumbar-motoneurons-of-the-adult-mouse - Ask this paper | Bohrium [bohrium.com]
- 7. Video: Author Spotlight: Advancing Spinal Cord Stimulation - Exploring the Cellular Responses of Motor Neurons Through Patch-Clamp Electrophysiology [jove.com]
- 8. Microdialysis for spinal noradrenaline [bio-protocol.org]
- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 10. Microdialysis to Optimize Cord Perfusion and Drug Delivery in Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Sigma-1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction. As a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), the S1R plays a crucial role in cellular stress responses and neuronal function.[1] The development of potent and selective S1R antagonists (S1RAs) is a key focus of modern medicinal chemistry. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.
This technical guide provides an in-depth analysis of the SAR of various classes of S1RA analogues. It presents quantitative data in a structured format, details key experimental protocols for their characterization, and visualizes the intricate signaling pathways modulated by these compounds.
Data Presentation: Quantitative Structure-Activity Relationship of this compound Analogues
The affinity and functional activity of this compound analogues are typically quantified by their binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50). The following tables summarize the SAR for major classes of this compound analogues, highlighting the impact of structural modifications on their interaction with the S1R.
Piperidine and Piperazine Analogues
The piperidine and piperazine scaffolds are prevalent in many potent S1R antagonists. The basic nitrogen atom within these rings is a key pharmacophoric feature, forming a crucial ionic interaction with the receptor.[2]
| Compound | R1 | R2 | S1R Ki (nM) | Reference |
| Haloperidol | 4-fluorophenyl | 4-chlorophenyl | 2.5 | [3] |
| 1 | Benzyl | 4-phenylpiperazin-1-yl | 3.2 | [3] |
| BD-1063 | 3,4-dichlorophenyl | N/A | - | [4] |
| LMH-2 | 4-fluorobenzamido | Benzyl | - | [4] |
Table 1: SAR of selected piperidine and piperazine-based this compound analogues. The binding affinity (Ki) for the sigma-1 receptor is shown. A lower Ki value indicates higher binding affinity.
Benzofuran Analogues
Benzofuran-containing compounds represent another important class of S1R ligands. The benzofuran moiety often serves as a hydrophobic scaffold that can be functionalized to optimize receptor binding.
| Compound | R | S1R Ki (nM) | Reference |
| Spiro[benzofuran-piperidine] Nitrile 5 | Benzyl | 1.54 | [5] |
| Spiro[benzofuran-piperidine] Nitrile 20 | - | - | [5] |
| Spiro[benzofuran-piperidine] Nitrile 23 | - | - | [5] |
Table 2: SAR of selected benzofuran-based this compound analogues. The binding affinity (Ki) for the sigma-1 receptor is shown.
Experimental Protocols
The characterization of this compound analogues involves a combination of binding and functional assays to determine their affinity, selectivity, and mechanism of action.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[6] These assays measure the displacement of a radiolabeled ligand by the test compound.
Protocol for S1R Radioligand Binding Assay:
-
Membrane Preparation: Guinea pig brain homogenates are commonly used as a source of S1R.[7] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Components:
-
Incubation: The membrane preparation, radioligand, and test compound are incubated together to allow binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.[8]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist and to elucidate its effects on downstream signaling pathways.
S1R is known to modulate intracellular calcium signaling.[9] Calcium flux assays measure changes in intracellular calcium concentration in response to receptor modulation.
Protocol for Fluo-4 AM Calcium Imaging:
-
Cell Culture: Cells expressing S1R (e.g., PC12 cells or primary neurons) are cultured on glass-bottom dishes.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[10]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.
-
Stimulation: The cells are stimulated with an S1R agonist in the presence and absence of the this compound analogue being tested.
-
Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are recorded over time.
-
Data Analysis: The data is analyzed to determine the EC50 or IC50 of the compound in modulating the agonist-induced calcium response.
Electrophysiology techniques, such as whole-cell patch clamp, are used to measure the effects of this compound analogues on ion channel activity. S1R has been shown to modulate various ion channels, including voltage-gated potassium (K+) channels.[11]
Protocol for Whole-Cell Patch Clamp Recording:
-
Cell Preparation: Isolated neurons or other excitable cells expressing S1R are used.
-
Patch Pipette: A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane.
-
Gigaohm Seal Formation: A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane through gentle suction.[12]
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.[12]
-
Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage, and the currents flowing through the ion channels are measured.
-
Drug Application: The this compound analogue is applied to the cell, and any changes in the ion channel currents are recorded.
-
Data Analysis: The data is analyzed to determine the effect of the compound on ion channel properties such as current amplitude, activation, and inactivation kinetics.
Signaling Pathways and Visualization
The S1R modulates a complex network of intracellular signaling pathways. As a chaperone protein at the MAM, it interacts with various proteins to regulate cellular homeostasis.[1]
Key Signaling Events
-
Interaction with BiP: In its inactive state, S1R is bound to the binding immunoglobulin protein (BiP), another ER chaperone.[1]
-
Ligand Activation: Upon binding of an agonist, S1R dissociates from BiP and can then interact with its client proteins.[7]
-
Modulation of Ion Channels: S1R directly interacts with and modulates the activity of various ion channels, including K+ channels, NMDA receptors, and voltage-gated calcium channels.[11][13]
-
Calcium Homeostasis: S1R plays a critical role in regulating calcium flux between the ER and mitochondria, which is essential for cellular energy production and survival.[1]
Graphviz Visualizations
The following diagrams, generated using the DOT language, illustrate key S1R signaling pathways and a typical experimental workflow.
Conclusion
The study of the structure-activity relationship of this compound analogues is a dynamic and critical field in the pursuit of novel therapeutics for a multitude of CNS disorders. This guide has provided a comprehensive overview of the key structural features influencing the activity of major this compound classes, detailed essential experimental protocols for their characterization, and visualized the complex signaling networks they modulate. A thorough understanding of these principles will undoubtedly accelerate the development of the next generation of S1R-targeting drugs with enhanced potency, selectivity, and therapeutic benefit.
References
- 1. The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. iris.unict.it [iris.unict.it]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. google.com [google.com]
- 11. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of S1RA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of S1RA hydrochloride, a potent and selective Sigma-1 receptor (S1R) antagonist. The information presented herein is intended to support research, drug development, and formulation activities by providing key data on the molecule's chemical and physical characteristics, as well as its mechanism of action.
Chemical and Physical Properties
This compound hydrochloride, also known as E-52862, is a synthetic compound belonging to the arylpyrazole class. Its fundamental physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]-morpholine hydrochloride |
| CAS Number | 1265917-14-3 |
| Molecular Formula | C₂₀H₂₄ClN₃O₂ |
| Molecular Weight | 373.88 g/mol [1][2] |
| Appearance | Solid[3] |
| Property | Value | Experimental Method |
| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) is a common method for determining the melting point of active pharmaceutical ingredients (APIs). A typical DSC experiment involves heating a small sample of the compound at a constant rate and measuring the heat flow required to maintain the sample and a reference at the same temperature. The melting point is identified as the peak of the endothermic event on the resulting thermogram. |
| pKa | Data not available | Potentiometric titration is a standard method for pKa determination. This involves dissolving the compound in a suitable solvent and titrating it with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve. |
| LogP | Data not available | The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach for its determination. In this method, the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations. |
Solubility Profile
The solubility of this compound hydrochloride has been reported in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
Experimental Protocol for Solubility Determination (General Shake-Flask Method):
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This is typically confirmed by measuring the concentration of the solute in the supernatant at different time points until a constant value is obtained.
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of this compound hydrochloride in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). The S1R plays a crucial role in regulating cellular stress responses and calcium signaling.
Under normal physiological conditions, the S1R is associated with the binding immunoglobulin protein (BiP), also known as GRP78. Upon stimulation by agonists or cellular stress, the S1R dissociates from BiP and can then interact with various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R). This interaction modulates the transfer of calcium (Ca²⁺) from the ER to the mitochondria, a critical process for maintaining cellular energy homeostasis and function.[4][5]
As an antagonist, this compound is believed to exert its effects by binding to the S1R and preventing the conformational changes necessary for its dissociation from BiP and subsequent interactions with downstream effectors like the IP3R.[5] This action can inhibit the modulation of calcium signaling and other S1R-mediated cellular processes.
Experimental Protocol for Sigma-1 Receptor Binding Assay (Radioligand Competition Assay):
The binding affinity of this compound to the S1R is typically determined using a radioligand competition binding assay.
-
Membrane Preparation: Membranes expressing the Sigma-1 receptor are prepared from a suitable source, such as guinea pig brain tissue or cells engineered to overexpress the receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound hydrochloride).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. This provides a measure of the compound's binding affinity for the receptor.
This compound has demonstrated high affinity for the human Sigma-1 receptor with a Ki value of 17 nM.[2][6] It exhibits significant selectivity over the Sigma-2 receptor.[6]
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 Receptor signaling at the ER-mitochondrial interface and the antagonistic action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a radioligand competition binding assay to determine the Ki of this compound.
References
- 1. This compound hydrochloride | 1265917-14-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 2. glpbio.com [glpbio.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Unlocking the Therapeutic Potential of S1RA (CAS 1265917-14-3): A Technical Guide for Researchers
A Comprehensive Overview of the Selective Sigma-1 Receptor Antagonist in Pain Research and Beyond
Introduction
S1RA, also known by its developmental codes E-52862 and MR309, is a potent and highly selective antagonist of the sigma-1 (σ1) receptor.[1][2][3] Identified by the CAS number 1265917-14-3, this small molecule has emerged as a promising therapeutic candidate, particularly in the challenging field of neuropathic pain.[3][4][5] This technical guide provides an in-depth exploration of this compound's research applications, mechanism of action, and key experimental findings, tailored for researchers, scientists, and drug development professionals.
Core Compound Profile
| Property | Value | Reference |
| CAS Number | 1265917-14-3 | [1] |
| Synonyms | E-52862, MR309, this compound | [1][3][4] |
| Molecular Formula | C20H23N3O2 • HCl | [1] |
| Mechanism of Action | Selective Sigma-1 (σ1) Receptor Antagonist | [1][2] |
Quantitative Data: Binding Affinity and Efficacy
This compound exhibits high affinity and selectivity for the human sigma-1 receptor. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Value | Species/System | Reference |
| Ki (σ1 Receptor) | 17 nM | Human | [1][2][5] |
| Ki (σ2 Receptor) | > 1000 nM | Guinea pig, Rat | [2][5] |
| Selectivity (σ2 vs σ1) | > 500-fold | [1] | |
| ED50 (Capsaicin-induced mechanical allodynia) | 26.3 mg/kg | Mice | [1] |
| ED50 (Formalin-induced licking/biting) | 43.7 mg/kg | Mice | [1] |
| ED50 (Partial sciatic nerve ligation-induced thermal hyperalgesia) | 18.8 mg/kg | Mice | [1] |
| ED50 (Mechanical Allodynia in PSNL model) | 35.8 ± 3.4 mg/kg | Mice | [6] |
Mechanism of Action and Signaling Pathways
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[7][8][9] It plays a crucial role in regulating cellular stress responses and modulating various signaling pathways. This compound exerts its effects by antagonizing this receptor, thereby influencing several downstream processes implicated in pain sensitization.
Modulation of Neuronal Excitability
The sigma-1 receptor modulates the activity of several ion channels and neurotransmitter receptors involved in neuronal excitability. By antagonizing the sigma-1 receptor, this compound can attenuate the hyperexcitability of neurons that characterizes neuropathic pain states.
Caption: this compound antagonizes the sigma-1 receptor, modulating ion channels and neurotransmitter receptors to reduce neuronal hyperexcitability and central sensitization, key drivers of neuropathic pain.
Regulation of Calcium Homeostasis
The sigma-1 receptor, located at the ER-mitochondrion interface, plays a key role in regulating calcium (Ca2+) signaling between these two organelles through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor.[10] Dysregulation of calcium homeostasis is implicated in neuronal dysfunction and pain.
Caption: this compound's antagonism of the sigma-1 receptor modulates IP3 receptor-mediated calcium release from the ER, influencing mitochondrial calcium uptake and cellular stress responses.
Key Research Applications and Experimental Protocols
This compound has been extensively investigated in various preclinical models of pain and has progressed to clinical trials, demonstrating its potential as a novel analgesic.
Neuropathic Pain
A primary application of this compound is in the treatment of neuropathic pain arising from different etiologies, including nerve injury, diabetes, and chemotherapy.[4][5]
Experimental Protocol: Partial Sciatic Nerve Ligation (PSNL) in Mice
This model is commonly used to induce neuropathic pain.
-
Animal Model: Adult male C57BL/6J mice.
-
Surgical Procedure: Under isoflurane anesthesia, the left sciatic nerve is exposed. Approximately one-third to one-half of the nerve thickness is tightly ligated with a 7-0 silk suture.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 0.5% hydroxypropyl methylcellulose) and administered intraperitoneally (i.p.) at doses ranging from 20 to 80 mg/kg.[6]
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.[6]
-
Thermal Hyperalgesia: Measured using a plantar test apparatus to assess the latency to paw withdrawal from a radiant heat source.
-
-
Data Analysis: The dose-response relationship is analyzed to determine the ED50 value.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. E-52862 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 10. labs.penchant.bio [labs.penchant.bio]
Methodological & Application
Application Notes and Protocols for S1RA in Neuropathic Pain Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sigma-1 Receptor Antagonists (S1RA) in preclinical animal models of neuropathic pain. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on peer-reviewed studies.
Introduction to this compound and Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. The sigma-1 receptor (S1R) has emerged as a key therapeutic target for neuropathic pain.[1][2] S1Rs are unique ligand-operated molecular chaperones primarily located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in modulating ion channels, neurotransmitter systems, and intracellular calcium signaling.[1][3]
S1R antagonists, such as this compound (also known as E-52862 or MR309), have demonstrated significant efficacy in alleviating neuropathic pain in various animal models.[1][2][4] These compounds have been shown to inhibit central sensitization, a key mechanism underlying the development and maintenance of neuropathic pain.[2][4][5]
Mechanism of Action of this compound in Neuropathic Pain
This compound exerts its analgesic effects through multiple mechanisms, primarily by modulating neuronal excitability and neuroinflammation. The sigma-1 receptor interacts with several key players in pain signaling pathways, including:
-
NMDA Receptors: S1R antagonists can attenuate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for the induction and maintenance of central sensitization in the spinal cord.[3]
-
Voltage-gated Ion Channels: S1R modulates the function of various voltage-gated ion channels, including sodium, potassium, and calcium channels, thereby regulating neuronal excitability.[1]
-
Opioid Receptors: S1R antagonists have been shown to potentiate the analgesic effects of opioids, suggesting a synergistic interaction with the endogenous opioid system.[1][6]
-
Descending Noradrenergic Pathway: this compound can enhance the release of noradrenaline in the spinal dorsal horn, activating spinal α2-adrenoceptors which contributes to its antinociceptive effects.[7]
Signaling Pathway of this compound in Neuropathic Pain
Caption: this compound inhibits the Sigma-1 receptor, reducing central sensitization.
Experimental Protocols
Animal Models of Neuropathic Pain
Several rodent models are commonly used to induce neuropathic pain and test the efficacy of this compound.
1. Partial Sciatic Nerve Ligation (PSNL)
-
Principle: This model, also known as the Seltzer model, involves tying a tight ligature around a portion of the sciatic nerve, leading to nerve damage and subsequent pain hypersensitivity.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a small incision at the mid-thigh level to expose the sciatic nerve.
-
Carefully dissect and ligate approximately one-third to one-half of the nerve diameter with a silk suture.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Expected Outcome: Animals develop mechanical allodynia and thermal hyperalgesia in the ipsilateral paw within a few days, which can persist for several weeks.
2. Spared Nerve Injury (SNI)
-
Principle: This model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.
-
Procedure:
-
Anesthetize the animal.
-
Expose the sciatic nerve and its three terminal branches.
-
Tightly ligate and transect the tibial and common peroneal nerves, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains untouched.
-
Close the incision.
-
-
Expected Outcome: A robust and long-lasting mechanical and cold hypersensitivity develops in the territory of the spared sural nerve.
3. Streptozotocin (STZ)-Induced Diabetic Neuropathy
-
Principle: A single high-dose injection of streptozotocin induces hyperglycemia, leading to the development of painful diabetic neuropathy.
-
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ (typically 50-60 mg/kg in rats).
-
Monitor blood glucose levels to confirm the onset of diabetes (glucose levels > 250 mg/dL).
-
Behavioral testing for neuropathic pain can commence 2-4 weeks after STZ injection.
-
-
Expected Outcome: Animals develop mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of painful diabetic neuropathy in humans.[3]
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound efficacy in neuropathic pain models.
Behavioral Assays for Pain Assessment
1. Mechanical Allodynia: von Frey Test
-
Principle: This test measures the withdrawal threshold of the paw in response to a non-noxious mechanical stimulus.
-
Procedure:
-
Place the animal in a chamber with a wire mesh floor and allow it to acclimatize.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
-
This compound Effect: this compound administration is expected to dose-dependently increase the paw withdrawal threshold in neuropathic animals, indicating a reduction in mechanical allodynia.[4][8]
2. Thermal Hyperalgesia: Plantar Test (Hargreaves Method)
-
Principle: This test measures the latency of paw withdrawal in response to a radiant heat source.
-
Procedure:
-
Place the animal in a plastic chamber on a glass plate.
-
A movable radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.
-
A cut-off time is set to prevent tissue damage.
-
-
This compound Effect: this compound treatment is expected to significantly increase the paw withdrawal latency in nerve-injured animals, demonstrating an antihyperalgesic effect.[3][4]
3. Cold Allodynia: Cold Plate Test
-
Principle: This test assesses the response to a noxious cold stimulus.
-
Procedure:
-
Place the animal on a metal plate maintained at a constant cold temperature (e.g., 4°C).
-
Observe the animal's behavior and record the latency to the first sign of pain (e.g., lifting or licking the paw).
-
-
This compound Effect: this compound is expected to increase the latency to a pain response, indicating a reduction in cold allodynia.[6]
Data Presentation: Summary of Quantitative Data
| Animal Model | Behavioral Test | This compound Dose (mg/kg, i.p.) | Outcome | Reference |
| Sciatic Nerve Injury | von Frey Test | 16, 32, 64 | Dose-dependent increase in paw withdrawal threshold | [4] |
| Sciatic Nerve Injury | Plantar Test | 16, 32, 64 | Dose-dependent increase in paw withdrawal latency | [4] |
| Spared Nerve Injury | von Frey Test | 25 (twice daily) | Significant reduction in mechanical allodynia | [6] |
| Spared Nerve Injury | Cold Plate Test | 25 (twice daily) | Significant reduction in cold allodynia | [6] |
| STZ-induced Diabetes | von Frey Test | 20 | Significant attenuation of mechanical allodynia | [3] |
| STZ-induced Diabetes | Plantar Test | 20 | Significant attenuation of thermal hyperalgesia | [3] |
| Formalin Test | Flinching/Licking | 20, 40, 80 | Dose-related attenuation of nociceptive behaviors | [7][9] |
| Capsaicin-induced | Mechanical Hypersensitivity | 16, 32, 64 | Dose-dependent inhibition of hypersensitivity | [4] |
Conclusion
The selective sigma-1 receptor antagonist, this compound, has consistently demonstrated robust efficacy in a variety of preclinical models of neuropathic pain. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute studies to evaluate the therapeutic potential of this compound and other S1R modulators. The ability of this compound to reverse established neuropathic pain and the lack of tolerance development with repeated administration highlight its promise as a novel analgesic.[4][6]
References
- 1. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 2. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Protocol for the Dissolution of S1RA for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of S1RA (E-52862), a selective sigma-1 receptor antagonist, for use in in vivo research. The following instructions are designed to ensure consistent and effective preparation of this compound solutions for administration in animal models.
Physicochemical Properties and Solubility
This compound is a potent and selective sigma-1 receptor antagonist. Understanding its physical and chemical characteristics is crucial for appropriate formulation.
Table 1: Physicochemical and Solubility Data for this compound Hydrochloride
| Property | Value | Source |
| Molecular Weight | 373.88 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (with ultrasonication) | [1] |
| Solubility in Water | 16.67 mg/mL (with ultrasonication) | [1] |
| Ki for human σ1R | 17 nM | [1][2] |
Recommended Vehicles for In Vivo Administration
Based on published literature, the following vehicles are recommended for the in vivo administration of this compound.
Table 2: Recommended Vehicles for this compound Administration
| Vehicle | Route of Administration | Notes |
| 0.9% Physiological Saline | Intraperitoneal (i.p.), Oral (p.o.) | Suitable for achieving desired concentrations for many study designs. |
| 0.5% Hydroxypropyl Methylcellulose (HPMC) | Intraperitoneal (i.p.), Oral (p.o.) | A common vehicle for suspending compounds for oral and parenteral administration. |
Experimental Protocols
Protocol 1: Dissolution of this compound in 0.9% Physiological Saline
This protocol is suitable for preparing this compound solutions for intraperitoneal or oral administration.
Materials:
-
This compound hydrochloride
-
0.9% Sodium Chloride solution (sterile, physiological saline)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder.
-
Initial Wetting: Add a small volume of 0.9% saline to the this compound powder to create a paste. This helps to prevent clumping.
-
Dilution: Gradually add the remaining volume of 0.9% saline to achieve the final desired concentration.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
Sonication: Place the solution in an ultrasonic water bath. Sonicate in short bursts (e.g., 5-10 minutes) until the this compound is completely dissolved.[1] Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before use.
Protocol 2: Preparation of 0.5% HPMC Solution
This protocol outlines the preparation of the HPMC vehicle, which can then be used to suspend this compound.
Materials:
-
Hydroxypropyl Methylcellulose (HPMC)
-
Sterile, purified water
-
Stir plate and magnetic stir bar
-
Beaker
Procedure:
-
Heating Water: Heat approximately half of the total required volume of water to 60-70°C.
-
Dispersing HPMC: While stirring the heated water, slowly add the HPMC powder to create a uniform dispersion.
-
Cooling: Remove the solution from the heat and add the remaining volume of cold water.
-
Stirring: Continue to stir the solution until it becomes clear and uniform. This may take several hours. For best results, stir overnight at 4°C.
-
Storage: Store the 0.5% HPMC solution at 2-8°C.
Protocol 3: Dissolution of this compound in 0.5% HPMC
This protocol is suitable for preparing this compound suspensions for intraperitoneal or oral administration.
Materials:
-
This compound hydrochloride
-
Prepared 0.5% HPMC solution
-
Sterile conical tubes or vials
-
Vortex mixer
-
Homogenizer (optional, for higher concentrations or poorly soluble batches)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder.
-
Wetting: Add a small amount of the 0.5% HPMC solution to the this compound powder and mix to form a smooth paste.
-
Dilution: Gradually add the remaining 0.5% HPMC solution while continuously vortexing to ensure a uniform suspension.
-
Homogenization (if necessary): For higher concentrations or if the suspension is not uniform, use a homogenizer to reduce particle size and ensure even distribution.
-
Storage: Use the freshly prepared suspension immediately to ensure uniform dosing. If storage is required, keep the suspension at 2-8°C and thoroughly re-suspend by vortexing or homogenization before each use.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for dissolving this compound.
Caption: this compound's antagonistic effect on the Sigma-1 receptor signaling pathway.
References
Application Notes and Protocols for S1RA in Murine Pain Research
These application notes provide detailed protocols for the use of S1RA, a selective sigma-1 receptor antagonist, in preclinical pain research in mice. The information is intended for researchers, scientists, and drug development professionals investigating novel analgesics.
Overview and Mechanism of Action
This compound (E-52862) is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1] The sigma-1 receptor is implicated in the modulation of various cellular functions, including calcium signaling, and has been identified as a key player in pain sensitization processes.[1][2] By antagonizing the sigma-1 receptor, this compound has been shown to inhibit activity-induced spinal sensitization and reduce pain hypersensitivity in various murine models of pain.[2][3]
The analgesic effects of this compound are believed to stem from its ability to modulate central and peripheral pain pathways.[4] In neuropathic and inflammatory pain states, the expression of sigma-1 receptors can be upregulated.[4] this compound's antagonism of these receptors interferes with the hyperexcitability of neurons, thereby reducing the transmission of pain signals.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the effective doses and pharmacokinetic parameters of this compound in various mouse models of pain.
Table 1: this compound Dosage and Efficacy in Different Pain Models
| Pain Model | Administration Route | Dose Range (mg/kg) | Effective Dose (ED50 mg/kg) | Observed Effect |
| Neuropathic Pain (Sciatic Nerve Injury) | Intraperitoneal (i.p.) | 25 (repeated dose) | Not Reported | Reversal of mechanical and thermal hypersensitivity |
| Inflammatory Pain (Carrageenan) | Intraperitoneal (i.p.) | 20-80 | 35.9 (mechanical), 27.9 (thermal) | Reversal of mechanical allodynia and thermal hyperalgesia[4] |
| Inflammatory Pain (Complete Freund's Adjuvant) | Intraperitoneal (i.p.) | 20-80 | 42.1 (mechanical) | Reversal of mechanical allodynia[4] |
| Chemical Pain (Capsaicin) | Intraperitoneal (i.p.) | Not Specified | Not Reported | Dose-dependent reversal of mechanical hypersensitivity[3] |
| Chemical Pain (Capsaicin) | Oral (p.o.) | Not Specified | Not Reported | Dose-dependent reversal of mechanical hypersensitivity[3] |
| Chemical Pain (Formalin) | Intraperitoneal (i.p.) | Not Specified | Not Reported | Dose-dependent analgesic effect in both phases[3] |
| Visceral Chemical Pain (Acetic Acid Writhing) | Intraperitoneal (i.p.) | Not Specified | 27.4 | Dose-dependent antinociception[9] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Treatment | Tissue |
| Intraperitoneal (i.p.) | 25 | Single Dose | Plasma, Forebrain, Spinal Cord |
| Intraperitoneal (i.p.) | 25 | Repeated Dose (b.i.d. for 12 days) | Plasma, Forebrain, Spinal Cord |
Note: Specific concentration values were not detailed in the provided search results.
Experimental Protocols
Drug Preparation
-
Vehicle: this compound is typically dissolved in saline (0.9% NaCl).
-
Preparation: For intraperitoneal (i.p.) administration, this compound is dissolved in saline to the desired concentration. For oral (p.o.) administration, it can be suspended in a suitable vehicle.
Administration Protocols
-
Acute Treatment: A single dose of this compound is administered, typically 30 minutes before the behavioral test.
-
Repeated Treatment: this compound is administered twice daily (b.i.d.) at 12-hour intervals for a specified number of days (e.g., 10-21 days).[3][10] In some neuropathic pain studies, treatment begins 30 minutes before surgery and continues for the duration of the study.[10]
Behavioral Assays for Pain Assessment
-
Apparatus: Von Frey filaments of varying forces.
-
Procedure:
-
Acclimatize mice individually in chambers with a wire mesh floor for at least 60 minutes before testing.[9]
-
Apply von Frey filaments to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is determined using the up-down method.
-
-
Apparatus: Plantar test apparatus with a radiant heat source.
-
Procedure:
-
Acclimatize mice on a glass surface.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
The latency to paw withdrawal is recorded.
-
A cut-off time is set to prevent tissue damage.
-
-
Apparatus: A drop of acetone.
-
Procedure:
-
Acclimatize mice in a testing chamber.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
The duration of paw withdrawal, licking, or flinching is recorded over a set period.
-
-
Procedure:
-
Administer this compound as a pretreatment (e.g., 10 minutes prior).[9]
-
Inject a 5% formalin solution (e.g., 2.5 µg in 15 µL) into the plantar surface of the right hind paw.[9]
-
Record the time spent licking the injected paw in 5-minute intervals for up to 60 minutes.[9]
-
The test is divided into two phases: Phase I (0-5 minutes, acute pain) and Phase II (15-60 minutes, inflammatory pain).
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound in Pain Modulation
Caption: Proposed mechanism of this compound in reducing pain signal transmission.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound in mouse pain models.
Motor Coordination Assessment
To ensure that the observed analgesic effects are not due to motor impairment, it is recommended to perform a rotarod test.
-
Apparatus: Rotarod treadmill for mice.
-
Procedure:
-
Train mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 240 s).
-
On the test day, administer this compound or vehicle.
-
At various time points post-administration (e.g., 30, 60, 120 minutes), place the mice on the rotating rod.
-
Record the latency to fall from the rod.
-
-
Results: this compound has been shown to not significantly affect motor coordination at therapeutic doses.[3] A significant reduction in performance was only observed at a high dose of 128 mg/kg i.p.[3]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the sigma-1 receptor in pain. The protocols outlined in these application notes provide a framework for conducting robust preclinical studies to evaluate the analgesic potential of this compound in various pain models. Careful consideration of the experimental design, including the choice of pain model, drug administration regimen, and behavioral assays, is crucial for obtaining reliable and reproducible results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
Application Notes and Protocols for E-52862 in Capsaicin-Induced Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-52862 is a selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] The sigma-1 receptor is implicated in the modulation of various signaling pathways related to pain and neuroplasticity.[2] Preclinical studies have demonstrated the efficacy of E-52862 in various models of neuropathic and inflammatory pain, including those induced by capsaicin.[3][4] Capsaicin, the pungent component of chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptive sensory neurons, leading to a sensation of pain and local neurogenic inflammation.[5][6] This makes the capsaicin-induced pain model a valuable tool for investigating the mechanisms of peripheral sensitization and the efficacy of novel analgesic compounds.
These application notes provide detailed protocols for utilizing E-52862 in capsaicin-induced pain models in rodents and summarize the current understanding of its mechanism of action in this context.
Mechanism of Action: E-52862 in Capsaicin-Induced Pain
Capsaicin elicits a pain response primarily through the activation of TRPV1, a non-selective cation channel. This activation leads to the influx of calcium and sodium ions, depolarization of the neuron, and the generation of action potentials that are transmitted to the central nervous system, resulting in the perception of pain.
The sigma-1 receptor has been shown to physically interact with and modulate the function of the TRPV1 receptor.[7][8][9] Antagonism of the sigma-1 receptor by E-52862 is believed to attenuate capsaicin-induced pain through the following mechanisms:
-
Downregulation of TRPV1 Expression: Antagonism of the sigma-1 receptor can lead to a decrease in the expression of TRPV1 channels on the plasma membrane of sensory neurons.[7][8] This reduction in receptor availability diminishes the cellular response to capsaicin.
-
Modulation of TRPV1 Sensitization: The sigma-1 receptor is involved in the sensitization of TRPV1 channels, a process that contributes to hyperalgesia.[2][9] By antagonizing the sigma-1 receptor, E-52862 can curtail this sensitization, thereby reducing pain hypersensitivity.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for capsaicin-induced pain and the modulatory effect of E-52862.
Caption: Signaling pathway of capsaicin-induced pain and E-52862's mechanism.
Experimental Protocols
Capsaicin-Induced Thermal Hyperalgesia in Rats
This protocol is designed to assess the ability of E-52862 to reverse thermal hyperalgesia induced by intraplantar injection of capsaicin.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
E-52862
-
Capsaicin (Sigma-Aldrich)
-
Vehicle for E-52862 (e.g., 0.5% methylcellulose in water)
-
Vehicle for Capsaicin (e.g., 10% ethanol, 10% Tween-80 in saline)
-
Plantar Test Apparatus (Hargreaves' test)
-
Syringes and needles (30-gauge)
Procedure:
-
Acclimation: Acclimate rats to the experimental room and testing apparatus for at least 2 days prior to the experiment.
-
Baseline Measurement: Measure baseline thermal withdrawal latencies for both hind paws using the plantar test apparatus. Apply a radiant heat source to the plantar surface of the paw and record the time taken for the rat to withdraw its paw. The average of three readings, taken at 5-minute intervals, constitutes the baseline.
-
E-52862 Administration: Administer E-52862 or its vehicle intraperitoneally (i.p.) at the desired doses (e.g., 10, 30, 100 mg/kg).
-
Capsaicin Injection: 30 minutes after E-52862 administration, inject 10 µL of capsaicin solution (e.g., 1 mg/mL) into the plantar surface of one hind paw.
-
Post-Capsaicin Measurements: Measure thermal withdrawal latencies at 15, 30, 60, and 120 minutes post-capsaicin injection.
-
Data Analysis: Calculate the change in paw withdrawal latency from baseline for each time point. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
Capsaicin-Induced Mechanical Allodynia in Mice
This protocol evaluates the effect of E-52862 on mechanical allodynia following capsaicin injection.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
E-52862
-
Capsaicin
-
Vehicle for E-52862
-
Vehicle for Capsaicin
-
Von Frey filaments
-
Elevated mesh platform
-
Syringes and needles (30-gauge)
Procedure:
-
Acclimation: Acclimate mice to the testing environment and platform for 2-3 days.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) using the up-down method with von Frey filaments.
-
E-52862 Administration: Administer E-52862 or its vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
Capsaicin Injection: 60 minutes (for p.o.) or 30 minutes (for i.p.) after E-52862 administration, inject 20 µL of capsaicin solution (e.g., 0.1 mg/mL) into the plantar surface of one hind paw.
-
Post-Capsaicin Measurements: Measure the PWT at 30, 60, 90, and 120 minutes post-capsaicin injection.
-
Data Analysis: Calculate the 50% paw withdrawal threshold for each animal at each time point. Analyze the data using appropriate statistical tests.
Experimental Workflow
The following diagram outlines the general workflow for preclinical studies of E-52862 in capsaicin-induced pain models.
Caption: General experimental workflow for assessing E-52862 efficacy.
Data Presentation
Table 1: Effect of E-52862 on Capsaicin-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 30 min post-capsaicin (Mean ± SEM) | % Reversal of Hyperalgesia |
| Vehicle + Vehicle | - | ||
| Vehicle + Capsaicin | - | 0% | |
| E-52862 + Capsaicin | 10 | ||
| E-52862 + Capsaicin | 30 | ||
| E-52862 + Capsaicin | 100 |
Table 2: Effect of E-52862 on Capsaicin-Induced Mechanical Allodynia in Mice
| Treatment Group | Dose (mg/kg) | 50% Paw Withdrawal Threshold (g) at 60 min post-capsaicin (Mean ± SEM) | % Reversal of Allodynia |
| Vehicle + Vehicle | - | ||
| Vehicle + Capsaicin | - | 0% | |
| E-52862 + Capsaicin | 10 | ||
| E-52862 + Capsaicin | 30 | ||
| E-52862 + Capsaicin | 100 |
Conclusion
E-52862 represents a promising therapeutic candidate for the treatment of pain states involving peripheral sensitization. Its mechanism of action, involving the modulation of the sigma-1 receptor and its interaction with the TRPV1 channel, provides a novel approach to analgesia. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of E-52862 in capsaicin-induced pain models, contributing to a better understanding of its therapeutic potential.
References
- 1. E-52862 - Wikipedia [en.wikipedia.org]
- 2. iasp-pain.org [iasp-pain.org]
- 3. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. realmofcaring.org [realmofcaring.org]
- 6. physoc.org [physoc.org]
- 7. TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The sigma-1 receptor curtails endogenous opioid analgesia during sensitization of TRPV1 nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S1RA in Studying Sigma-1 Receptor Function
Introduction
The sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and modulates a variety of signaling pathways, making it a significant target for therapeutic intervention in several disease areas, including neuropathic pain, neurodegenerative disorders, and psychiatric conditions. S1RA (also known as E-52862) is a potent and highly selective antagonist of the σ1R. Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological functions of the σ1R. This document provides detailed application notes and protocols for utilizing this compound in preclinical research.
Quantitative Data
The pharmacological profile of this compound is characterized by its high affinity for the sigma-1 receptor and remarkable selectivity over other receptors and cellular targets. This selectivity is crucial for attributing observed pharmacological effects directly to the antagonism of the σ1R.
| Parameter | Species/Target | Value | Reference |
| Ki (Binding Affinity) | Human σ1R | 17.0 ± 7.0 nM | [1] |
| Guinea Pig σ1R | 23.5 nM | [1][2] | |
| Guinea Pig σ2R | > 1000 nM | [1][2] | |
| Rat σ2R | > 1000 nM | [1] | |
| Human 5-HT2B Receptor | 328 nM | [1][2] | |
| IC50 (Functional Potency) | Human 5-HT2B Receptor | 4700 nM | [1][2] |
Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of this compound. This compound demonstrates high affinity for the sigma-1 receptor with minimal off-target activity. It shows over 100-fold selectivity for the sigma-1 receptor over the sigma-2 receptor and significant selectivity against a panel of over 170 other targets[1][2].
Signaling Pathways
The sigma-1 receptor modulates several downstream signaling pathways, often through protein-protein interactions. This compound, as an antagonist, blocks these interactions and their subsequent effects. One of the well-documented roles of the σ1R is the modulation of N-methyl-D-aspartate receptor (NMDAR) function, which is critical in central sensitization and neuropathic pain.
Figure 1: this compound Modulation of Sigma-1 and NMDA Receptor Interaction.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is designed to determine the binding affinity of this compound for the sigma-1 receptor in brain tissue homogenates.
Materials:
-
Guinea pig brain membranes
-
--INVALID-LINK---pentazocine (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Phenytoin (1 mM, for determining antagonist properties)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare guinea pig brain membrane homogenates as per standard laboratory protocols.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of --INVALID-LINK---pentazocine to each well.
-
Add the brain membrane homogenate to initiate the binding reaction.
-
To determine the antagonist properties of this compound, perform a parallel assay in the presence of 1 mM phenytoin.
-
Incubate the plates at 37°C for 150 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value.
In Vivo Assessment of Antinociceptive Effects (Formalin Test)
The formalin test is a widely used model of tonic pain and inflammation. This protocol details the use of this compound to assess its antinociceptive properties.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound solution for intraperitoneal (i.p.) injection
-
5% formalin solution
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Procedure:
-
Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle (control) via i.p. injection at the desired doses (e.g., 16, 32, 64 mg/kg).
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-40 minutes post-formalin).
-
Analyze the data to determine the dose-dependent effect of this compound on nociceptive behavior in both phases.
Figure 2: Workflow for the In Vivo Formalin Test.
Ex Vivo Sigma-1 Receptor Occupancy
This protocol determines the extent to which this compound binds to sigma-1 receptors in the central nervous system after systemic administration.
Materials:
-
Male CD-1 mice
-
This compound solution for i.p. injection
-
--INVALID-LINK---pentazocine
-
Cryostat
-
Microscope slides
-
Phosphor imaging plates or autoradiography film
Procedure:
-
Administer this compound or vehicle i.p. at various doses (e.g., 16, 32, 64 mg/kg)[2].
-
After 30 minutes, euthanize the mice and rapidly remove the brains[2].
-
Freeze the brains on dry ice and store them at -80°C.
-
Section the brains coronally (e.g., 20 µm thickness) using a cryostat.
-
Mount the sections on microscope slides.
-
Incubate the sections with a saturating concentration of --INVALID-LINK---pentazocine.
-
Wash the sections to remove unbound radioligand.
-
Expose the dried slides to phosphor imaging plates or autoradiography film.
-
Quantify the signal intensity in specific brain regions and calculate the percentage of receptor occupancy for each dose of this compound.
-
Correlate the receptor occupancy data with the behavioral data from in vivo studies[2][3].
Conclusion
This compound is a powerful and selective tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of sigma-1 receptor function and its potential as a therapeutic target. The high selectivity of this compound ensures that experimental findings can be confidently attributed to the modulation of the sigma-1 receptor, thereby advancing our knowledge in this field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Measuring σ1 Receptor Antagonism Using S1RA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing S1RA (4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine), a potent and selective σ1 receptor antagonist, in various in vitro assays to characterize and quantify σ1 receptor antagonism.
Introduction
The sigma-1 (σ1) receptor is a unique ligand-regulated molecular chaperone, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in modulating intracellular calcium signaling, ion channel function, and cellular stress responses. Its involvement in a range of pathophysiological processes, including neuropathic pain, neurodegenerative diseases, and cancer, has made it an attractive therapeutic target.
This compound is a highly selective antagonist for the σ1 receptor, demonstrating a favorable selectivity profile against the σ2 receptor and a broad panel of other receptors and enzymes.[1][2] This makes this compound an invaluable tool for elucidating the physiological and pathological roles of the σ1 receptor and for the screening and characterization of novel σ1 receptor antagonists.
This document outlines key in vitro assays employing this compound to determine the binding affinity, functional antagonism, and mechanism of action of compounds targeting the σ1 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound based on in vitro assays.
Table 1: Binding Affinity of this compound for σ1 and σ2 Receptors
| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference(s) |
| σ1 | Human | HEK293 cell membranes | --INVALID-LINK---Pentazocine | 17 | [1][2] |
| σ1 | Guinea Pig | Brain membranes | --INVALID-LINK---Pentazocine | 23.5 | [1] |
| σ2 | Guinea Pig | Brain membranes | [3H]-DTG | > 1000 | [1] |
| σ2 | Rat | Liver membranes | [3H]-DTG | > 1000 | [1] |
Table 2: Selectivity Profile of this compound
| Target | Species | Assay Type | Value | Unit | Reference(s) |
| 5-HT2B Receptor | Human | Radioligand Binding | Ki = 328 | nM | [1] |
| 5-HT2B Receptor | Human | Functional Assay | IC50 = 4700 | nM | [1] |
| >170 Other Targets | Various | Radioligand Binding | Ki > 1 or <50% inhibition at 1 µM | µM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the σ1 receptor and the general experimental workflows for assessing antagonism.
σ1 Receptor Signaling Pathway
// Resting state BiP -> s1r [label="Inhibition\n(Resting State)", style=dashed, color="#5F6368"];
// Agonist activation Agonist -> s1r [label="Activation", color="#34A853"]; s1r -> BiP [label="Dissociation", dir=back, style=dashed, color="#34A853"]; s1r -> ip3r [label="Modulation", color="#34A853"]; IP3 -> ip3r [label="Binding", color="#34A853"]; ip3r -> Ca_ER [label="Ca²⁺ Release", dir=back, color="#EA4335"]; Ca_ER -> Ca_Mito [style=invis]; Ca_Mito -> Mitochondrion [label="Uptake", color="#EA4335"];
// Antagonist action this compound -> s1r [label="Blockade", color="#EA4335"]; s1r -> Agonist [label="Prevents Binding", dir=back, style=dashed, color="#EA4335"];
{rank=same; s1r; ip3r;} {rank=same; Agonist; this compound;} } .dot Caption: σ1 Receptor Signaling Pathway and Antagonism by this compound.
General Workflow for In Vitro Antagonist Screening
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing the human σ1 receptor (e.g., HEK293).
-
Radioligand: --INVALID-LINK---Pentazocine.
-
Test Compound: this compound or other potential antagonists at various concentrations.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, membrane preparation (typically 100-200 µg of protein), a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM), and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol).
-
Specific Binding: Total Binding - Non-specific Binding.
-
Calculate the IC50 value of the test compound from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a σ1 receptor agonist.
Materials:
-
Cell Line: A cell line endogenously expressing or transfected with the σ1 receptor (e.g., SH-SY5Y, HEK293).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
σ1 Receptor Agonist: (+)-Pentazocine or PRE-084.
-
Test Compound: this compound or other potential antagonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescence Plate Reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading, then inject the σ1 receptor agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each well.
-
Normalize the data to the response induced by the agonist alone.
-
Generate a dose-response curve for the antagonist and calculate the IC50 value.
-
Co-Immunoprecipitation (Co-IP)
This assay is used to investigate the effect of this compound on the interaction between the σ1 receptor and its binding partners, such as the chaperone protein BiP (Binding immunoglobulin Protein).
Materials:
-
Cell Line: A cell line expressing the σ1 receptor and BiP.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer with mild detergent).
-
Antibodies: Primary antibody against the σ1 receptor or BiP for immunoprecipitation, and a corresponding secondary antibody for detection.
-
Protein A/G Beads.
-
SDS-PAGE and Western Blotting reagents.
-
Test Compound: this compound.
Procedure:
-
Cell Treatment: Treat cells with a σ1 receptor agonist in the presence or absence of this compound for a specified time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Detection: Elute the protein complexes from the beads using SDS-PAGE sample buffer, separate the proteins by SDS-PAGE, and detect the co-immunoprecipitated protein (e.g., BiP if σ1 receptor was immunoprecipitated) by Western blotting.
-
Data Analysis: Compare the amount of co-precipitated protein between the different treatment groups to determine if this compound modulates the protein-protein interaction.
Electrophysiology (Spinal Cord Slice Recording)
This assay assesses the functional consequences of σ1 receptor antagonism on neuronal excitability in an ex vivo setting.
Materials:
-
Spinal Cord Slices: Transverse lumbar spinal cord slices from rodents.
-
Artificial Cerebrospinal Fluid (aCSF).
-
Recording Electrodes and Electrophysiology Rig.
-
σ1 Receptor Agonist.
-
Test Compound: this compound.
Procedure:
-
Slice Preparation: Prepare spinal cord slices and maintain them in oxygenated aCSF.
-
Recording: Obtain whole-cell patch-clamp recordings from neurons in the dorsal horn.
-
Drug Application:
-
Establish a baseline recording of neuronal activity (e.g., spontaneous excitatory postsynaptic currents or evoked responses).
-
Apply a σ1 receptor agonist to induce a change in neuronal excitability.
-
Co-apply the agonist with this compound to determine if the antagonist can reverse or prevent the agonist's effects.
-
-
Data Analysis: Analyze parameters such as firing frequency, membrane potential, and synaptic currents to quantify the effect of this compound on neuronal excitability.
Conclusion
The in vitro assays described in these application notes provide a robust framework for the characterization of σ1 receptor antagonists using the selective tool compound this compound. By combining binding, functional, and mechanistic assays, researchers can obtain a comprehensive understanding of the pharmacological properties of novel compounds targeting the σ1 receptor, thereby facilitating the development of new therapeutics for a variety of disorders.
References
Application Notes and Protocols for Cell-Based Assays with 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine is a versatile compound with two distinct pharmacological profiles depending on its designation. As TAK-593 , it is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases, making it a valuable tool for angiogenesis and cancer research.[1][2] As S1RA (E-52862) , it is a highly selective sigma-1 (σ1) receptor antagonist investigated for its potential in treating neuropathic pain.[3][4][5][6]
These application notes provide detailed protocols for key cell-based assays to characterize the biological activities of this compound, focusing on its role as a VEGFR/PDGFR inhibitor (TAK-593).
Quantitative Data Summary
The following tables summarize the in vitro potency of TAK-593 in various cell-based assays.
Table 1: Inhibition of Receptor Phosphorylation
| Assay Target | Cell Line | Ligand | IC50 (nM) | Reference |
| VEGFR2 Phosphorylation | HUVEC | VEGF | 0.34 | [2] |
| PDGFRβ Phosphorylation | CASMC | PDGF-BB | 2.1 | [2] |
Table 2: Inhibition of Cell Proliferation and Tube Formation
| Assay | Cell Line/Co-culture | IC50 (nM) | Reference |
| HUVEC Proliferation | HUVEC | 0.30 | [2] |
| CASMC Proliferation | CASMC | 3.5 | [2] |
| Endothelial Tube Formation | HUVEC + NHDF | 0.32 | [2] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by TAK-593. By targeting VEGFR2 and PDGFRβ, TAK-593 blocks the downstream activation of key signaling molecules such as Akt and ERK, which are crucial for cell proliferation, survival, and angiogenesis.[2]
Experimental Protocols
VEGFR2 Phosphorylation Assay in HUVECs
This protocol describes how to assess the inhibitory effect of TAK-593 on VEGF-induced phosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs) using Western blotting.
Experimental Workflow
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
TAK-593
-
Recombinant Human VEGF-A
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175), Rabbit anti-total-VEGFR2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with basal medium containing 0.5% FBS and incubate for 16-24 hours.
-
Compound Treatment: Pre-treat the serum-starved cells with varying concentrations of TAK-593 (e.g., 0.1 nM to 100 nM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
VEGF Stimulation: Stimulate the cells with 50 ng/mL VEGF-A for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VEGFR2 (e.g., 1:1000 dilution) overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize, strip the membrane and re-probe with an antibody against total VEGFR2. Quantify the band intensities using densitometry software.
HUVEC Proliferation Assay (BrdU Incorporation)
This assay measures the effect of TAK-593 on VEGF-induced HUVEC proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
HUVECs and EGM-2 medium
-
96-well clear-bottom black plates
-
TAK-593
-
Recombinant Human VEGF-A
-
BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, and substrate)
-
Microplate reader
Procedure:
-
Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in full EGM-2 medium and allow them to attach overnight.
-
Serum Starvation: Replace the medium with basal medium containing 0.5% FBS and incubate for 24 hours.
-
Compound and VEGF Treatment: Add varying concentrations of TAK-593 to the wells, followed by stimulation with a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL). Include control wells with no VEGF and VEGF alone.
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for 4-24 hours.[10]
-
Fixing and Denaturing: Remove the labeling medium and add the fixing/denaturing solution to each well for 30 minutes at room temperature.[10]
-
Antibody Incubation: Wash the plate and add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase). Incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the plate and add the enzyme substrate.
-
Quantification: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The signal is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of TAK-593 to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Materials:
-
HUVECs and EGM-2 medium
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well plates
-
TAK-593
-
Recombinant Human VEGF-A
-
Calcein AM (for fluorescent quantification)
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate Coating: Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Incubate at 37°C for 30-60 minutes to allow for solidification.[1][2][11]
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium.
-
Assay Setup: Add the HUVEC suspension (e.g., 1.5 x 10^4 cells/well) to the BME-coated wells. In co-culture assays, NHDFs can be seeded prior to the HUVECs.
-
Treatment: Add varying concentrations of TAK-593 and a constant concentration of VEGF-A (e.g., 10 ng/mL) to the wells.
-
Incubation: Incubate the plate at 37°C for 6-18 hours.[11]
-
Quantification:
-
Brightfield Imaging: Capture images of the tube network using a light microscope. Quantify parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Fluorescent Imaging: For more robust quantification, incubate the cells with Calcein AM for 30 minutes, then wash and capture fluorescent images.[1][12] This enhances the contrast of the tube structures for automated analysis.
-
This compound (E-52862) and Cell-Based Assays
As this compound, 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine is a potent and selective antagonist of the sigma-1 (σ1) receptor.[3][4][5][6] The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.[13]
While the primary in vitro characterization of this compound has been through radioligand binding assays to determine its affinity and selectivity for the σ1 receptor, functional cell-based assays for σ1 receptor antagonists are less standardized. One potential approach to functionally characterize this compound in a cell-based system could involve a calcium flux assay. Sigma-1 receptor activation has been shown to modulate intracellular calcium levels.[13][14] A potential, though not definitively established, assay could measure the ability of this compound to block a sigma-1 agonist-induced calcium release from the endoplasmic reticulum. However, detailed, validated protocols for such an assay with this compound are not widely available in the reviewed literature. Therefore, a specific protocol for a functional cell-based assay for this compound is not provided here. Researchers interested in this area may need to develop and validate their own assays based on the known functions of the sigma-1 receptor.
References
- 1. corning.com [corning.com]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-52862 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
S1RA: A Versatile Tool for Investigating Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a key modulator of neuroinflammatory processes. S1RA (E-52862) is a potent and selective antagonist of the σ1R, making it an invaluable pharmacological tool for elucidating the role of this receptor in neuroinflammation and for the preclinical evaluation of potential therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound as a tool compound in neuroinflammation research. We present its mechanism of action, quantitative data from key studies, detailed experimental protocols for both in vitro and in vivo models, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by specifically binding to and inhibiting the σ1R. In the context of neuroinflammation, σ1R antagonism by this compound has been shown to modulate the activity of key immune cells in the central nervous system (CNS), namely microglia and astrocytes. By inhibiting σ1R, this compound can attenuate the activation of these glial cells, leading to a reduction in the production and release of pro-inflammatory mediators. This includes cytokines, chemokines, and other cytotoxic factors that contribute to neuronal damage and disease progression. A key downstream target of this compound-mediated σ1R antagonism is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models of neuroinflammation and inflammatory pain.
Table 1: In Vivo Efficacy of this compound in Inflammatory Pain Models
| Model | Species | Endpoint | Route of Administration | ED50 |
| Carrageenan-induced mechanical allodynia | Mouse | Paw withdrawal threshold | Intraperitoneal (i.p.) | 35.9 mg/kg[1] |
| Carrageenan-induced thermal hyperalgesia | Mouse | Paw withdrawal latency | Intraperitoneal (i.p.) | 27.9 mg/kg[1] |
| Complete Freund's Adjuvant (CFA)-induced mechanical allodynia | Mouse | Paw withdrawal threshold | Intraperitoneal (i.p.) | 42.1 mg/kg[1] |
Table 2: In Vivo Efficacy of this compound in a Model of Ischemic Stroke
| Model | Species | Treatment Schedule | Route of Administration | Dose | Outcome |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse | 1 hour post-pMCAO | Intravenous (i.v.) | 30 µg per mouse | ~50% reduction in infarct size[2] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse | Up to 5 hours pre- or 3 hours post-pMCAO | Intracerebroventricular (i.c.v.) | 3 nmol per mouse | Significant reduction in infarct size and neurological deficits[2] |
Experimental Protocols
In Vitro Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Microglial Activation
This protocol describes how to assess the anti-inflammatory effects of this compound on LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle (DMSO) for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours) to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Sample Collection: Following incubation, collect the cell culture supernatants and store them at -80°C for subsequent analysis of inflammatory mediators.
-
Analysis of Inflammatory Markers:
-
Cytokines: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Nitric Oxide: Determine the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Gene Expression: To analyze the effect on gene expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), lyse the cells after supernatant collection and perform RT-qPCR.
-
-
Data Analysis: Normalize the data to the vehicle-treated control group and perform statistical analysis to determine the dose-dependent inhibitory effects of this compound.
In Vivo Protocol: this compound Treatment in a Mouse Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in a mouse model of ischemic stroke.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for microsurgery
-
Monofilament for MCAO
-
This compound
-
Saline solution
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and maintain its body temperature at 37°C. Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: Ligate the distal ECA. Introduce a nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
This compound Administration: At a designated time point (e.g., 1 hour post-occlusion), administer this compound or vehicle (saline) via intravenous (i.v.) or intracerebroventricular (i.c.v.) injection. For i.v. administration, a dose of 30 µg per mouse has been shown to be effective.[2]
-
Post-operative Care and Neurological Assessment: Monitor the animal's recovery from anesthesia. Perform neurological deficit scoring at various time points (e.g., 24 and 48 hours) post-MCAO to assess functional outcomes.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the mice and perfuse the brains with cold saline.
-
TTC Staining: Section the brain into coronal slices and incubate them in a 2% TTC solution. TTC stains viable tissue red, leaving the infarcted area white.
-
Image Analysis: Acquire images of the stained brain sections and quantify the infarct volume as a percentage of the total brain volume using image analysis software.
-
Immunohistochemistry: Brain sections can also be used for immunohistochemical analysis of neuroinflammation markers, such as Iba1 for microglia and GFAP for astrocytes, to assess the effect of this compound on glial activation.
Visualizations
Signaling Pathway
Caption: this compound inhibits the Sigma-1 Receptor, modulating the NF-κB pathway and reducing neuroinflammation.
Experimental Workflow: In Vitro Microglial Activation Assay
Caption: Workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated microglial cells.
Experimental Workflow: In Vivo pMCAO Mouse Model
References
- 1. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sigma-1 Receptor Antagonist, this compound, Reduces Stroke Damage, Ameliorates Post-Stroke Neurological Deficits and Suppresses the Overexpression of MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Sigma-1 Receptor Antagonists (S1RA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sigma-1 Receptor (S1R) is a unique ligand-regulated molecular chaperone residing at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] It plays a crucial role in cellular stress signaling and has emerged as a promising therapeutic target for a variety of pathological conditions, particularly neuropathic pain.[3][4] Sigma-1 Receptor Antagonists (S1RAs) are compounds that inhibit the activity of the S1R. Preclinical and clinical studies have demonstrated the potential of S1RAs in alleviating chronic pain states.[3][5]
These application notes provide detailed protocols for in vitro and in vivo experimental designs to assess the efficacy of novel S1RA compounds. The focus is on assays relevant to the mechanism of action and therapeutic potential of S1RAs, particularly in the context of pain relief.
Part 1: In Vitro Efficacy Assessment
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the S1R.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to the S1R in a membrane preparation.[6][7]
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) or cells expressing S1R in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[8]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[8]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[8]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[8]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[8]
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known S1R ligand instead of the test compound.[9]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
-
Filtration and Counting:
-
Stop the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[8]
-
Wash the filters multiple times with ice-cold wash buffer.[8]
-
Dry the filters and add a scintillation cocktail.[8]
-
Measure the radioactivity using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Assessment of this compound Effects on Endoplasmic Reticulum (ER) Stress
Principle: S1R is a key modulator of ER stress.[10] this compound efficacy can be evaluated by its ability to mitigate ER stress induced by chemical agents like tunicamycin or thapsigargin. Key markers of ER stress include the upregulation of BiP (GRP78) and CHOP.[11][12]
Protocol: Western Blotting for ER Stress Markers
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., neuronal cells, HEK293 cells) to 60-70% confluency.
-
Induce ER stress by treating the cells with an ER stress inducer (e.g., 0.1–1 µM thapsigargin or tunicamycin) for a predetermined time (e.g., 5 hours).[11]
-
In parallel, treat cells with the ER stress inducer in the presence of various concentrations of the this compound test compound.
-
Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BiP (GRP78) and CHOP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of BiP and CHOP to the loading control.
-
Compare the expression levels of the ER stress markers in the this compound-treated groups to the group treated with the ER stress inducer alone.
-
Neurite Outgrowth Assay
Principle: S1R is implicated in neuronal plasticity and neurite outgrowth. This assay assesses the potential of an this compound to modulate neurite extension in cultured neurons, which can be relevant for its neuroprotective or regenerative potential.
Protocol:
-
Cell Culture:
-
Treatment:
-
Staining and Imaging:
-
At the end of the incubation period, fix and permeabilize the cells.[13]
-
Stain the cells with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content screening system or a fluorescence microscope.
-
-
Data Analysis:
-
Use automated image analysis software to quantify neurite outgrowth parameters, such as:
-
Normalize the neurite outgrowth data to the number of viable cells (determined by the nuclear stain count).
-
Compare the effects of the this compound test compound to the vehicle control.
-
Part 2: In Vivo Efficacy Assessment in Pain Models
Formalin Test for Inflammatory Pain
Principle: The formalin test is a model of tonic, persistent pain that involves two distinct phases. The first phase (acute) is due to direct activation of nociceptors, while the second phase (inflammatory) is associated with central sensitization and inflammation. S1RAs are expected to be effective in both phases.[3]
Protocol (for mice):
-
Acclimation:
-
Acclimate the mice to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer the this compound test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
-
-
Formalin Injection:
-
Inject a dilute solution of formalin (e.g., 20 µL of 5% formalin) into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after the injection, place the mouse back into the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw for two distinct periods:
-
Phase 1 (acute): 0-5 minutes post-injection.
-
Phase 2 (inflammatory): 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
Compare the duration of nociceptive behaviors in the this compound-treated groups to the vehicle-treated group for both phases.
-
Calculate the ED50 value (the dose that produces 50% of the maximal effect).
-
Von Frey Test for Mechanical Allodynia in Neuropathic Pain Models
Principle: Mechanical allodynia, a hallmark of neuropathic pain, is characterized by a painful response to a normally non-painful stimulus. The von Frey test measures the mechanical withdrawal threshold of the paw in response to calibrated filaments.[15][16]
Protocol (for rodents):
-
Induction of Neuropathic Pain:
-
Induce neuropathic pain using a validated model, such as:
-
Chronic Constriction Injury (CCI): Loose ligation of the sciatic nerve.
-
Spared Nerve Injury (SNI): Transection of two of the three terminal branches of the sciatic nerve.
-
Chemotherapy-Induced Neuropathic Pain: Administration of chemotherapeutic agents like paclitaxel or oxaliplatin.
-
-
-
Acclimation:
-
Drug Administration:
-
Administer the this compound test compound or vehicle.
-
-
Measurement of Mechanical Threshold:
-
Apply calibrated von Frey filaments of increasing stiffness perpendicularly to the plantar surface of the hind paw until the filament bends.[5][15]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[15] This involves starting with a mid-range filament and increasing or decreasing the filament strength based on the animal's response.[15]
-
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold in grams for each animal.
-
Compare the withdrawal thresholds of the this compound-treated groups to the vehicle-treated group. A significant increase in the withdrawal threshold indicates an anti-allodynic effect.
-
Part 3: Data Presentation
Quantitative data from the efficacy studies should be summarized in clear and concise tables to facilitate comparison.
Table 1: In Vitro Efficacy of this compound Compounds
| Compound | S1R Binding Affinity (Ki, nM) | ER Stress Inhibition (CHOP reduction, % at 1 µM) | Neurite Outgrowth (Mean length, % of control at 1 µM) |
| This compound-X | 15.2 | 65% | 120% |
| This compound-Y | 25.8 | 45% | 110% |
| Control | >10,000 | 0% | 100% |
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model (CCI)
| Treatment | Dose (mg/kg, i.p.) | Mechanical Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | 1.5 ± 0.2 | 0% |
| This compound-X | 10 | 4.8 ± 0.5 | 55% |
| This compound-X | 30 | 8.2 ± 0.7 | 90% |
| Pregabalin | 30 | 7.5 ± 0.6 | 83% |
| p < 0.05 compared to vehicle. |
Part 4: Visualization of Pathways and Workflows
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 Receptor signaling at the ER-mitochondria interface.
Experimental Workflow for In Vivo this compound Efficacy Testing
Caption: Workflow for in vivo assessment of this compound efficacy in pain models.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2.10. Von Frey Test to Estimate Mechanical Allodynia [bio-protocol.org]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. revvity.com [revvity.com]
- 10. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 11. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols: Preclinical ADME Properties of S1RA
These application notes provide a summary of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of S1RA (E-52862), a selective sigma-1 receptor antagonist, as characterized in various preclinical studies. The accompanying protocols offer detailed methodologies for key experiments.
Introduction
This compound is a selective sigma-1 (σ1) receptor antagonist that has shown efficacy in preclinical models of neuropathic and inflammatory pain.[1][2][3] Understanding the ADME profile of a drug candidate like this compound is crucial for predicting its pharmacokinetic behavior, designing effective dosing regimens, and ensuring its safety and efficacy. This document summarizes key preclinical findings related to the ADME properties of this compound and provides protocols for its evaluation.
Summary of Preclinical ADME Properties
This compound exhibits favorable ADME properties in preclinical models, including rapid absorption, significant central nervous system (CNS) penetration, and a moderate rate of metabolism.
Table 1: Summary of In Vitro Properties of this compound
| Property | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human σ1 Receptor | 17 nM | [4] |
| Guinea Pig σ1 Receptor | 23.5 nM | [4] | |
| Rat & Guinea Pig σ2 Receptor | > 1000 nM | [4] | |
| Metabolic Stability (t1/2) | Rat Liver Microsomes | 3.6 min | [5] |
| Human Liver Microsomes | 64.6 min | [5] |
Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)
| Parameter | Value | Conditions | Reference |
| Tmax (Time to maximum concentration) | 0.25 h | Single i.p. administration | [4] |
| t1/2 (Half-life) | 1.4 h | Single i.p. administration | [4] |
Table 3: Tissue Distribution of this compound in Mice 30 Minutes Post-Administration (25 mg/kg, i.p.)
| Tissue | Concentration (ng/mL or ng/g) - Single Dose | Concentration (ng/mL or ng/g) - Repeated Dose | Reference |
| Plasma | ~100 | ~75 | [4] |
| Forebrain | ~1200 | ~1000 | [4] |
| Spinal Cord | ~1000 | ~800 | [4] |
Detailed ADME Profile
3.1. Absorption Preclinical studies have utilized both intraperitoneal (i.p.) and oral (p.o.) routes of administration for this compound.[2][4] Following i.p. administration in mice, this compound is rapidly absorbed, reaching maximum plasma concentrations within 15 minutes.[4] While specific oral bioavailability data from preclinical studies is limited in the reviewed literature, Phase I clinical trials have indicated a pharmacokinetic profile suitable for once-daily oral administration in humans.[6]
3.2. Distribution this compound demonstrates excellent penetration of the central nervous system.[4] Studies in mice have shown that concentrations of this compound in the forebrain and spinal cord are significantly higher than in plasma.[4] This efficient brain penetration is crucial for its therapeutic action on central pain pathways. Ex vivo binding studies have confirmed that systemically administered this compound occupies σ1 receptors in the CNS in a dose-dependent manner, and this occupancy correlates with its antinociceptive effects.[1][4]
3.3. Metabolism In vitro studies using liver microsomes indicate that this compound is metabolized more rapidly in rats than in humans.[5] The in vivo half-life of 1.4 hours in mice after i.p. administration suggests a relatively fast clearance in this species.[4] The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound have not been detailed in the available literature. Identifying the involved CYP isozymes is a critical step in assessing the potential for drug-drug interactions.[7][8]
3.4. Excretion Detailed information regarding the excretion pathways of this compound and its metabolites (e.g., renal or fecal clearance) is not extensively covered in the reviewed preclinical literature. Further studies are required to fully characterize the excretion profile of this compound.
Experimental Protocols
4.1. Protocol for In Vitro Metabolic Stability Assessment
This protocol outlines the procedure for determining the metabolic stability of this compound in liver microsomes.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Thaw cryopreserved liver microsomes from the species of interest (e.g., rat, human) on ice. Prepare an NADPH regenerating system.
-
Incubation: In a reaction mixture containing phosphate buffer and microsomes, add this compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life as t1/2 = 0.693 / k.
4.2. Protocol for In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical pharmacokinetic study in mice to determine key parameters like Tmax, Cmax, and t1/2.
Methodology:
-
Animal Models: Use male CD1 mice (6-8 weeks old).[4] Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Drug Formulation and Administration: Dissolve this compound hydrochloride in a suitable vehicle, such as 0.9% physiological saline or 0.5% hydroxypropyl methyl cellulose (HPMC).[4] Administer the drug via the desired route (e.g., i.p. injection) at a specific dose (e.g., 25 mg/kg).
-
Sample Collection:
-
Plasma: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Process the blood by centrifugation to separate the plasma.
-
CNS Tissues: At selected time points, euthanize the animals and quickly remove the brain and spinal cord.[4] Weigh the tissues and homogenize them in an appropriate buffer.
-
-
Bioanalysis: Determine the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration of this compound versus time. Use pharmacokinetic software to perform a non-compartmental analysis to calculate key parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2).
4.3. Protocol for Ex Vivo Brain Receptor Occupancy
This protocol is used to determine the extent to which this compound binds to σ1 receptors in the brain after systemic administration.
Methodology:
-
In Vivo Dosing: Administer various doses of this compound or vehicle to different groups of mice.[4]
-
Tissue Harvest: At a specified time after dosing (e.g., 30 minutes), euthanize the animals and rapidly excise the brains.[4] Immediately freeze the brains on dry ice and store them at -80°C.
-
Cryosectioning: Cut the frozen brains into thin sections (e.g., 20 µm) using a cryostat and mount them on microscope slides.
-
Radioligand Binding: Incubate the brain sections with a solution containing a radiolabeled ligand specific for the σ1 receptor (e.g., --INVALID-LINK---pentazocine).
-
Washing: Wash the sections in buffer to remove any unbound radioligand.
-
Autoradiography: Expose the washed and dried sections to a film or a phosphor imaging system to visualize the location and density of the radioligand binding.
-
Quantification: Quantify the specific binding in various brain regions using image analysis software.
-
Occupancy Calculation: Calculate the percentage of receptor occupancy for each dose of this compound by comparing the specific binding in the this compound-treated groups to the vehicle-treated group.
Conclusion
Preclinical studies demonstrate that this compound possesses ADME properties conducive to a CNS therapeutic agent, including rapid absorption and excellent brain penetration. While its metabolism is faster in rodents compared to humans, the overall profile supports its development for treating conditions like neuropathic pain. Further studies are warranted to fully elucidate its metabolic pathways and routes of excretion to better predict its behavior in humans and assess potential drug-drug interactions.
References
- 1. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. E-52862 - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
S1RA solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of S1RA in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound (E-52862) is a potent and selective antagonist of the sigma-1 receptor (σ1R).[1][2] Like many small molecule inhibitors, its hydrophobic nature can lead to poor solubility in aqueous buffers, which are commonly used in in vitro and in vivo experiments. Poor solubility can result in compound precipitation, leading to inaccurate concentration measurements and unreliable experimental outcomes.
Q2: What is the most common solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is crucial to use anhydrous (moisture-free) DMSO, as absorbed water can reduce the solubility of the compound.[3]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?
This is a common issue known as "crashing out." To prevent this, it is recommended to perform a stepwise dilution of the DMSO stock solution into your aqueous buffer. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, create intermediate dilutions. Additionally, ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to avoid cellular toxicity and to maintain the solubility of this compound.[6] Vigorous vortexing or sonication during dilution can also help.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous buffers can be challenging. However, the hydrochloride salt of this compound shows significantly better solubility in aqueous solutions compared to the free base. If you are using the hydrochloride salt, you may be able to dissolve it directly in buffers like PBS with the aid of sonication.
Q5: How does pH affect the solubility of this compound?
This compound is a weakly basic compound. Generally, the solubility of weakly basic compounds increases in acidic conditions (lower pH) where they become protonated and form more soluble salts. Conversely, in neutral or basic conditions (higher pH), they are more likely to be in their less soluble, unionized form. Therefore, adjusting the pH of your buffer to be slightly acidic may improve the solubility of this compound.
Q6: Is this compound prone to aggregation in aqueous solutions?
While specific aggregation studies for this compound are not widely published, many hydrophobic small molecules can form aggregates in aqueous solutions. This can lead to non-specific effects in biological assays. To mitigate potential aggregation, it is advisable to include a small amount of a non-ionic detergent, such as Tween-80 (e.g., 0.01%), in your buffer, especially if you observe inconsistent results.
Troubleshooting Guide
Encountering solubility issues with this compound? Follow this step-by-step guide to troubleshoot and resolve common problems.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its hydrochloride salt in various solvents.
| Compound Form | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| This compound (Free Base) | DMSO | 33.33 | 98.78 | Requires sonication and warming to 60°C. Use fresh, anhydrous DMSO.[1] |
| This compound (Free Base) | 1M HCl | 50 | 148.18 | Requires sonication and pH adjustment to 1.[1] |
| This compound Hydrochloride | Water | 16.67 | 44.59 | Requires sonication. |
| This compound Hydrochloride | PBS | 110 | 294.21 | Clear solution with sonication. |
| This compound Hydrochloride | DMSO | 100 | 267.47 | Requires sonication. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a standard stock solution for use in most in vitro experiments.
Materials:
-
This compound (free base or hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculation: Calculate the required mass of this compound and volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound (free base) is approximately 337.42 g/mol .
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes. Gentle warming (up to 60°C) can also be applied if necessary.[1]
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1]
Protocol 2: General Method for Determining Aqueous Solubility
This protocol provides a general framework for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Thermostated shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. The goal is to have undissolved solid remaining after equilibration.
-
Equilibration: Place the vial in a thermostated shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of this compound in that buffer.
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[7] It plays a crucial role in cellular signaling and homeostasis by interacting with a variety of proteins.
Upon stimulation by ligands (agonists), σ1R dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can translocate to other parts of the cell, including the plasma membrane.[7] At the MAM, it modulates calcium signaling between the ER and mitochondria, primarily through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R).[8][9] This regulation of calcium homeostasis is critical for cell survival and function.
Furthermore, the σ1R can influence the activity of various ion channels, including voltage-gated K+, Na+, and Ca2+ channels, thereby modulating neuronal excitability.[7] It also interacts with and modulates the function of several G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. The downstream effects of σ1R activation are diverse and can include the modulation of pathways involved in neuroprotection, inflammation, and cell survival, such as the Nrf2 and MAPK-ERK1/2 pathways.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 878141-96-9 | Sigma Receptor | MOLNOVA [molnova.com]
- 3. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 4. tribioscience.com [tribioscience.com]
- 5. This compound | Sigma receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.penchant.bio [labs.penchant.bio]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
S1RA stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of S1RA. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound is stable for an extended period when stored under appropriate conditions. For optimal stability, it is recommended to store the compound at -20°C.[1][2][3]
Q2: How should I store this compound in solution?
The stability of this compound in solution is dependent on the solvent and storage temperature. For long-term storage, it is advisable to prepare aliquots of the stock solution to prevent repeated freeze-thaw cycles.[1] It is generally recommended to use freshly prepared solutions and avoid long-term storage if possible.[2]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO, ethanol, and water.[2] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[1]
Q4: Is this compound sensitive to light?
Q5: What is the known metabolic stability of this compound?
Studies have shown that this compound exhibits high stability in human and rat plasma, with a half-life greater than 512 minutes.[4] In terms of metabolic stability in liver microsomes, the half-life of this compound has been reported to be 64.6 minutes in human liver microsomes and 3.6 minutes in rat liver microsomes.[4]
Stability and Storage Data Summary
| Parameter | Condition | Duration | Recommendation |
| Solid this compound | -20°C | 3 years | Optimal for long-term storage.[1] |
| This compound in Solution | -80°C in solvent | 1 year | Suitable for long-term storage of stock solutions.[1] |
| -20°C in solvent | 1 month | Recommended for short-term storage.[1] | |
| Shipping | N/A | N/A | Shipped with an ice pack or blue ice.[2][3] |
| Solvent | Solubility | Notes |
| DMSO | ≥10.35 mg/mL | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][2] |
| Ethanol | ≥12.23 mg/mL | A suitable solvent for creating stock solutions.[2] |
| Water | ≥56.1 mg/mL | Can be used for preparing aqueous solutions.[2] |
Troubleshooting Guide
Problem: I am having trouble dissolving this compound in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. Ensure the cap is tightly sealed immediately after use to prevent moisture absorption.
Problem: I am concerned about the stability of my this compound solution after multiple freeze-thaw cycles.
-
Possible Cause: Repeated freeze-thaw cycles can lead to degradation of the compound.
-
Solution: When preparing a stock solution, it is best practice to aliquot it into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of the solution.
Problem: My experimental results are inconsistent, and I suspect this compound degradation.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Solution:
-
Review your storage and handling procedures to ensure they align with the recommendations.
-
If possible, perform an analytical check of your this compound stock, such as HPLC, to assess its purity.
-
Consider preparing a fresh stock solution from solid this compound that has been stored correctly.
-
Experimental Protocols
Note: Specific forced degradation studies for this compound are not publicly available. The following protocols are provided as examples based on general pharmaceutical industry practices for assessing the stability of a new chemical entity.
Protocol 1: Example of a Forced Degradation Study for this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a UV detector
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 60°C for 48 hours.
-
Dissolve the heat-stressed solid in the mobile phase to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Prepare the samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe any degradation products.
Protocol 2: Example of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results potentially related to this compound stability.
Caption: Recommended workflow for the storage and handling of this compound.
References
Troubleshooting inconsistent results with S1RA treatment
Welcome to the technical support center for S1RA (E-52862), a selective sigma-1 (σ1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during pre-clinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the sigma-1 (σ1) receptor. The σ1 receptor is a unique ligand-regulated molecular chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM). It plays a crucial role in regulating intracellular calcium signaling, modulating the activity of various ion channels and receptors, and responding to cellular stress. This compound exerts its effects by binding to the σ1 receptor and inhibiting its chaperone activity, which can influence downstream signaling pathways involved in nociception and neuronal hyperexcitability.
Q2: In which research areas has this compound shown the most promise?
Preclinical studies have demonstrated the potential of this compound in various models of neuropathic and inflammatory pain. It has been shown to be effective in attenuating mechanical and thermal hypersensitivity in models of nerve injury, chemotherapy-induced neuropathy, and diabetic neuropathy.[1][2][3]
Q3: Is there evidence of off-target effects with this compound?
This compound has demonstrated a high degree of selectivity for the σ1 receptor over the σ2 receptor and a wide range of other receptors, transporters, and ion channels.[1] Studies using σ1 receptor knockout mice have shown that the analgesic effects of this compound are absent in these animals, further supporting that its primary mechanism of action is through the σ1 receptor.[4]
Q4: Does tolerance develop with repeated this compound administration?
Current preclinical data suggests that pharmacodynamic tolerance does not develop with repeated administration of this compound. In fact, some studies have reported an increased or sustained therapeutic effect over time with chronic dosing.[1][3]
Troubleshooting Guide for Inconsistent Results
Researchers may occasionally observe variability in the efficacy of this compound. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Lower-than-Expected Efficacy or Lack of Effect
Possible Cause 1: Suboptimal Bioavailability
This compound (also known as E-52862) has been noted for its poor oral bioavailability, which was a contributing factor to its discontinuation from further clinical development. This can lead to insufficient plasma and tissue concentrations to achieve the desired therapeutic effect.
Troubleshooting Steps:
-
Route of Administration: If using oral gavage, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism and increase systemic exposure.
-
Vehicle Selection: Ensure this compound is fully solubilized in the vehicle. The choice of vehicle can significantly impact absorption. Refer to published studies for appropriate vehicle formulations.
-
Dose Escalation: If the initial dose is ineffective, a carefully planned dose-escalation study may be necessary to determine the optimal therapeutic dose for your specific animal model and endpoint.
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to measure plasma and CNS concentrations of this compound to correlate exposure with efficacy.
Possible Cause 2: Timing of Administration and Measurement
The timing of drug administration relative to the induction of the pathological state and the timing of behavioral or cellular assessments are critical.
Troubleshooting Steps:
-
Review Literature: Scrutinize published protocols for the specific pain model being used. Pay close attention to the dosing regimen (e.g., prophylactic vs. therapeutic) and the time points for efficacy evaluation.
-
Establish a Time-Course: Conduct a time-course experiment to identify the peak therapeutic window for this compound in your model.
Possible Cause 3: Model-Specific Differences
The efficacy of this compound can vary between different animal models of disease.
Troubleshooting Steps:
-
Confirm Model Validity: Ensure your in-house model exhibits a robust and reproducible phenotype.
-
Literature Comparison: Compare your results with published data for this compound in the same or similar models. Be aware of potential strain or species differences in drug metabolism and σ1 receptor expression.
Issue 2: High Variability Between Subjects
Possible Cause 1: Inconsistent Drug Administration
Inaccurate dosing or improper administration technique can lead to significant variability in drug exposure between animals.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all personnel are thoroughly trained on the administration technique (e.g., gavage, IP injection).
-
Accurate Dosing: Use precise body weight measurements for dose calculations. Prepare fresh drug solutions and ensure homogeneity.
Possible Cause 2: Biological Variability
Factors such as age, sex, and stress levels of the animals can influence experimental outcomes.
Troubleshooting Steps:
-
Control for Variables: Use animals of the same age, sex, and from the same vendor. Acclimatize animals to the experimental environment to minimize stress.
-
Randomization and Blinding: Implement randomization of animals to treatment groups and blinding of investigators during data collection and analysis to reduce bias.
Data Summary
The following tables summarize key in vitro and in vivo properties of this compound based on available preclinical data.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Binding Affinity (Ki) |
| Human σ1 Receptor | 17 nM |
| Guinea Pig σ1 Receptor | 23.5 nM |
| Guinea Pig σ2 Receptor | > 1000 nM |
| Rat σ2 Receptor | > 1000 nM |
| Human 5-HT2B Receptor | 328 nM |
Data compiled from Romero et al., 2012.[1]
Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Sciatic Nerve Injury | Mouse | Intraperitoneal | 32 - 64 mg/kg | Attenuation of mechanical and thermal hypersensitivity |
| Formalin-Induced Pain | Mouse | Intraperitoneal | 16 - 64 mg/kg | Inhibition of nociceptive behaviors |
| Carrageenan-Induced Inflammatory Pain | Mouse | Intraperitoneal | ED50 = 35.9 mg/kg | Reversal of mechanical hypersensitivity |
| Streptozotocin-Induced Diabetic Neuropathy | Rat | Intraperitoneal | 80 mg/kg | Reduction of mechanical hypersensitivity |
Data compiled from various preclinical studies.[1][3][4]
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Neuropathic Pain (Sciatic Nerve Injury)
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Neuropathic Pain Induction:
-
Anesthetize the mouse with isoflurane.
-
Make a small incision in the thigh to expose the sciatic nerve.
-
Induce partial sciatic nerve ligation (PSNL) by tying a tight ligature around approximately one-third to one-half of the dorsal portion of the sciatic nerve.
-
Suture the muscle and skin layers.
-
Allow animals to recover for 5-7 days and confirm the development of mechanical allodynia.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle of 0.9% saline with 5% Tween 80.
-
Administer this compound or vehicle via intraperitoneal (IP) injection at the desired doses (e.g., 16, 32, 64 mg/kg).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Perform baseline measurements before drug administration using von Frey filaments.
-
Place mice on an elevated mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Repeat measurements at various time points post-administration (e.g., 30, 60, 120 minutes).
-
-
Data Analysis:
-
Analyze data using a two-way ANOVA with treatment and time as factors, followed by a post-hoc test for multiple comparisons.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of the Sigma-1 receptor and the antagonistic action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy in a preclinical pain model.
References
- 1. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. This compound, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing S1RA Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of S1RA (E-52862) in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key quantitative data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as E-52862) is a potent and highly selective antagonist of the Sigma-1 receptor (σ1R).[1][2][3][4] The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[5] this compound exerts its effects by binding to the Sigma-1 receptor and inhibiting its activity. This, in turn, modulates a variety of downstream cellular processes.
Q2: What is the binding affinity of this compound for the human Sigma-1 receptor?
This compound exhibits a high binding affinity for the human Sigma-1 receptor, with a reported dissociation constant (Ki) of approximately 17 nM.[1][3][4][6]
Q3: How selective is this compound for the Sigma-1 receptor?
This compound is highly selective for the Sigma-1 receptor over the Sigma-2 receptor (Ki > 1000 nM).[1][4][7] It has also been screened against a large panel of other receptors, ion channels, and enzymes, showing minimal off-target activity at concentrations typically used in in vitro studies.[1][7] A moderate affinity for the human 5-HT2B receptor has been noted, with an IC50 of 4700 nM.[1][7]
Q4: What are the known downstream effects of this compound antagonism?
By antagonizing the Sigma-1 receptor, this compound can influence several key cellular signaling pathways:
-
Ion Channel Modulation: The Sigma-1 receptor is known to interact with and modulate the activity of various ion channels, including voltage-gated potassium (Kv), calcium (CaV), and sodium (NaV) channels.[8] this compound can therefore indirectly influence cellular excitability and ion homeostasis.
-
Calcium Signaling: The Sigma-1 receptor plays a crucial role in regulating calcium release from the ER into the mitochondria.[5][9] Antagonism by this compound can alter intracellular calcium dynamics.
-
Endoplasmic Reticulum (ER) Stress: The Sigma-1 receptor is involved in the unfolded protein response (UPR) and helps mitigate ER stress.[10][11] this compound may modulate the cellular response to ER stressors.
-
Neurotransmitter Systems: The Sigma-1 receptor can modulate the function of various neurotransmitter receptors, including NMDA receptors.[12]
-
Cellular Survival Pathways: The Sigma-1 receptor is implicated in the regulation of cell survival and apoptosis.[13]
Q5: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions can be stored at -20°C or -80°C for extended periods.[3] To avoid issues with solubility, it is advisable to use fresh DMSO and to ensure the stock solution is fully dissolved before further dilution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or assay. | Perform a dose-response experiment to determine the optimal concentration range (e.g., 10 nM to 30 µM). Refer to the Quantitative Data Summary for reported effective concentrations in various models. |
| Incorrect Incubation Time: The duration of this compound treatment may be too short or too long to observe the desired effect. | Optimize the incubation time based on the specific cellular process being investigated. Effects on ion channel activity may be rapid, while changes in gene expression or cell viability may require longer incubation periods (e.g., 24-72 hours). | |
| Cell Type Variability: The expression level of the Sigma-1 receptor can vary significantly between different cell types, influencing their responsiveness to this compound. | Verify the expression of the Sigma-1 receptor in your cell line of interest using techniques such as Western Blot or qPCR. Consider using a positive control cell line known to express the receptor. | |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution may lead to its degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| Unexpected Cytotoxicity | High this compound Concentration: While highly selective, very high concentrations of this compound may lead to off-target effects or cellular stress, resulting in cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments. Perform a cell viability assay (e.g., MTS or MTT) to assess the cytotoxic potential of this compound in your specific cell line. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in all experiments. | |
| Difficulty with Western Blot Analysis of Downstream Targets | Poor Antibody Quality: The primary antibody used to detect the downstream target may not be specific or sensitive enough. | Validate your primary antibody using appropriate controls (e.g., positive and negative control lysates, siRNA-mediated knockdown). |
| Incorrect Lysis Buffer or Protocol: The protein of interest may not be efficiently extracted or may be degraded during sample preparation. | Use a lysis buffer appropriate for your target protein and cellular localization. Always include protease and phosphatase inhibitors in your lysis buffer. | |
| Timing of Analysis: The change in the expression or phosphorylation of the downstream target may be transient. | Perform a time-course experiment to determine the optimal time point for analyzing your protein of interest after this compound treatment. |
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Target | Species | Parameter | Value | Reference |
| Sigma-1 Receptor (σ1R) | Human | Ki | 17 nM | [1][3][4][6] |
| Sigma-1 Receptor (σ1R) | Guinea Pig | Ki | 23.5 nM | [1][3][7] |
| Sigma-2 Receptor (σ2R) | Guinea Pig | Ki | > 1000 nM | [1][7] |
| Sigma-2 Receptor (σ2R) | Rat | Ki | > 1000 nM | [1][7] |
| 5-HT2B Receptor | Human | Ki | 328 nM | [1][3][7] |
| 5-HT2B Receptor | Human | IC50 | 4700 nM | [1][6][7] |
Table 2: Reported In Vitro Concentrations of this compound and Their Effects
| Cell/Tissue Type | Concentration | Observed Effect | Reference |
| Mouse Spinal Cord Slices | 10 µM, 30 µM | Reduction of wind-up responses to repetitive nociceptive stimulation. | [7] |
| HEK293 cells expressing TRPA1 | 100 µM | Inhibition of intracellular calcium responses. | [3] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using an MTS Assay
This protocol is designed to assess the cytotoxicity of this compound on a given cell line.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTS reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Also prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Western Blot Analysis of this compound-Mediated Changes in a Downstream Target
This protocol provides a framework for investigating the effect of this compound on the expression or phosphorylation of a target protein.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the optimized incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified signaling pathway of the Sigma-1 receptor at the ER-mitochondria interface and the antagonistic action of this compound.
Caption: Experimental workflow for determining the effect of this compound on cell viability using an MTS assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Sigma receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 11. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Off-target effects of S1RA to consider in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of the Sigma-1 Receptor Antagonist (S1RA, also known as E-52862 or MR-309) to consider during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target of this compound?
A1: The primary and most significant known off-target interaction of this compound is with the human serotonin 2B receptor (5-HT2B).[1] While this compound is a highly selective sigma-1 receptor antagonist, it exhibits moderate affinity for the 5-HT2B receptor.[1]
Q2: How significant is the interaction of this compound with the 5-HT2B receptor?
A2: this compound displays moderate binding affinity (Ki) for the human 5-HT2B receptor, but its functional antagonism (IC50) is of very low potency.[1] This suggests that at typical therapeutic concentrations aimed at the sigma-1 receptor, the effect on the 5-HT2B receptor may be minimal. However, at higher concentrations used in preclinical studies, this off-target activity should be considered.
Q3: Has this compound been screened against other potential off-targets?
A3: Yes, this compound has been evaluated for its binding affinity against a wide panel of 170 other molecular targets, including various receptors, transporters, ion channels, and enzymes. In these screenings, this compound showed no significant affinity (Ki > 1 µM or inhibition < 50% at 1 µM) for these other targets, highlighting its high selectivity for the sigma-1 receptor.[1]
Q4: What are the known physiological functions of the 5-HT2B receptor?
A4: The 5-HT2B receptor is involved in a variety of physiological processes. It is found in the central nervous system and peripheral tissues. Its functions include roles in the cardiovascular system, such as regulating cardiac structure and vasoconstriction, as well as involvement in mood regulation, anxiety, and gastrointestinal function.
Q5: What are the potential consequences of 5-HT2B receptor antagonism?
A5: Antagonism of the 5-HT2B receptor has been investigated for therapeutic applications in conditions like migraine and chronic heart disease. However, unexpected 5-HT2B antagonism could potentially lead to unintended physiological effects. Researchers should consider the role of 5-HT2B in their specific experimental system.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter due to the off-target effects of this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected cardiovascular effects in in vivo models (e.g., changes in blood pressure, heart rate). | Although this compound's potency at the 5-HT2B receptor is low, at high concentrations it may exert effects on the cardiovascular system where 5-HT2B receptors are expressed. | 1. Dose-Response Analysis: Perform a thorough dose-response study to determine if the observed effect is concentration-dependent and correlates with the known IC50 of this compound at the 5-HT2B receptor. 2. Use a More Selective Tool Compound: If available, use a sigma-1 receptor antagonist with a different off-target profile as a negative control. 3. 5-HT2B-Specific Ligands: Co-administer a known 5-HT2B receptor agonist to see if it can reverse the observed effect, which would suggest a 5-HT2B-mediated mechanism. |
| Anomalous results in neuronal cell cultures, particularly those related to serotonin signaling. | The 5-HT2B receptor is expressed in various brain regions. Off-target antagonism by this compound could interfere with serotonergic signaling pathways in your cellular model. | 1. Confirm 5-HT2B Expression: Verify the expression of the 5-HT2B receptor in your specific cell line or primary culture using techniques like RT-qPCR or western blotting. 2. Control for 5-HT2B Activity: Include a known 5-HT2B antagonist as a positive control to compare the phenotype with that observed with this compound. 3. Vary this compound Concentration: Test a range of this compound concentrations to see if the effect is only present at higher concentrations, consistent with its lower potency at the 5-HT2B receptor. |
| Discrepancies between in vitro and in vivo results that are not explained by pharmacokinetics. | The expression and physiological relevance of the 5-HT2B receptor can differ significantly between isolated cells and a whole organism. | 1. Re-evaluate Target Expression: Investigate the expression levels of both the sigma-1 and 5-HT2B receptors in the specific tissues relevant to your in vivo model. 2. Consider Receptor Function in Context: Research the known roles of the 5-HT2B receptor in the physiological system you are studying to better understand how its antagonism might influence the results. |
Data Presentation
Table 1: this compound Binding Affinity (Ki) and Functional Activity (IC50) at Target and Off-Target Receptors
| Target | Species | Ki (nM) | IC50 (nM) | Reference |
| Sigma-1 Receptor | Human | 17 | - | [1] |
| Sigma-1 Receptor | Guinea Pig | 23.5 | - | [1] |
| Sigma-2 Receptor | Guinea Pig | > 1000 | - | [1] |
| Sigma-2 Receptor | Rat | > 1000 | - | [1] |
| 5-HT2B Receptor | Human | 328 | 4700 | [1] |
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay for 5-HT2B Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2B receptor.
Methodology:
-
Membrane Preparation:
-
Human 5-HT2B receptors are typically expressed in a stable cell line (e.g., CHO-K1 or HEK293).
-
Cells are cultured and harvested.
-
Cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a radiolabeled ligand specific for the 5-HT2B receptor (e.g., [3H]-LSD or [3H]-Serotonin).
-
Increasing concentrations of the unlabeled competitor (this compound).
-
The prepared cell membranes.
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known, unlabeled 5-HT2B ligand to saturate the receptors.
-
-
Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
A scintillation cocktail is added to the dried filters, and the radioactivity is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Experiment 2: Functional Assay for 5-HT2B Receptor (Calcium Mobilization)
Objective: To determine the functional antagonistic potency (IC50) of this compound at the human 5-HT2B receptor.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO).
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Loading with Calcium Indicator Dye:
-
The day of the assay, wash the cells with an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
After incubation, wash the cells to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Initiate the fluorescence reading and add a known 5-HT2B receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response in each well is determined.
-
The data are normalized to the response of the agonist alone (100% activation) and a vehicle control (0% activation).
-
The normalized data are plotted against the concentration of this compound, and a dose-response curve is fitted using non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: Logical relationship of this compound with its primary and off-targets.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified 5-HT2B receptor signaling pathway for calcium mobilization.
References
How to minimize variability in S1RA animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in S1RA animal studies.
Troubleshooting Guide
Issue: High variability in dose-response or efficacy studies.
High variability in your experimental results can mask the true effect of this compound. Here are common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Animal-Related Factors | - Genetics: Ensure all animals are from the same inbred strain and a reputable vendor. Genetic drift can occur, so it's advisable to obtain animals from the same colony. - Age and Weight: Use a narrow age and weight range for all experimental groups. Document and report these parameters for each cohort. - Sex: Male and female animals can respond differently to compounds.[1] House sexes separately and include both in the study design unless scientifically justified to use only one. - Health Status: Ensure all animals are specific-pathogen-free (SPF) and acclimatized to the facility for a consistent period before the experiment. |
| Procedural Inconsistencies | - Dosing: Prepare this compound solutions fresh daily and ensure accurate dosing volume based on the most recent body weight. The route and timing of administration should be consistent across all animals. This compound is often dissolved in aqueous solutions like 0.5% hydroxypropyl methyl cellulose (HPMC) for administration.[2] - Handling and Acclimatization: Handle animals consistently and gently to minimize stress, which can impact physiological responses. Ensure a sufficient acclimatization period to the testing environment. - Behavioral Testing: Conduct behavioral tests at the same time of day to account for circadian rhythms. Ensure the testing environment is free from drafts, loud noises, and other stressors. |
| Environmental Factors | - Housing: Standardize housing conditions, including cage density, bedding, light-dark cycle, temperature, and humidity.[1] - Diet and Water: Provide ad libitum access to a standardized diet and water. Be aware that some dietary components can influence drug metabolism. |
Issue: Inconsistent or unexpected behavioral phenotypes.
Observing inconsistent behavioral responses can be perplexing. Consider these factors:
| Potential Cause | Troubleshooting Steps |
| Assay-Specific Variability | - Baseline Measures: Establish stable baseline behavioral measures before administering this compound. Animals with extreme baseline values may be excluded based on pre-defined criteria. - Habituation: Ensure animals are adequately habituated to the testing apparatus to reduce novelty-induced behaviors. - Experimenter Bias: Whenever possible, the experimenter should be blind to the treatment allocation to prevent unconscious bias in scoring. |
| Model-Specific Issues | - Disease Model Induction: In models of neuropathic pain, for example, ensure the surgical procedure (e.g., partial sciatic nerve ligation) is performed consistently to produce a uniform injury level.[3] - Time Course: The timing of this compound administration relative to the induction of the disease model and the behavioral assessment is critical. The efficacy of this compound can vary depending on the stage of the pathology. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
For intraperitoneal (i.p.) administration in mice, this compound has been dissolved in a 0.5% hydroxypropyl methyl cellulose (HPMC) solution.[2] For other routes or species, it is crucial to perform vehicle-controlled studies to ensure the vehicle itself does not have an effect.
Q2: How can I confirm that this compound is reaching the central nervous system (CNS)?
This compound has been shown to cross the blood-brain barrier and bind to σ1 receptors in the CNS.[4][5] To confirm CNS penetration and target engagement in your specific model, you can measure this compound concentrations in the brain and spinal cord at the time of expected peak behavioral effect.[5] Ex vivo autoradiography can also be used to measure σ1 receptor occupancy.[5]
Q3: What are the key binding affinities for this compound I should be aware of?
This compound is a potent and selective antagonist for the sigma-1 (σ1) receptor.
| Receptor/Target | Binding Affinity (Ki) |
| Human σ1 receptor | 17 nM[2][3][4] |
| Guinea pig σ1 receptor | 23.5 nM[5] |
| σ2 receptors | > 1000 nM[5] |
| Human 5-HT2B receptor | 328 nM[5] |
| Other 170+ targets | No significant affinity (Ki > 1 µM or <50% inhibition at 1 µM)[3][4][5] |
Q4: How can I minimize the number of animals used in my this compound studies while maintaining statistical power?
Employing robust experimental designs can help reduce animal numbers. This includes:
-
Power Analysis: Conduct a power analysis based on pilot data or published literature to determine the minimum number of animals required to detect a statistically significant effect.
-
Within-Subject Designs: Where appropriate, use within-subject (repeated measures) designs where each animal serves as its own control.
-
Heterogenization: Instead of strict standardization which can lead to results that are not robust, consider intentionally introducing controlled variation (e.g., housing animals in different batches) and accounting for it in your statistical analysis. This can improve the external validity and reproducibility of your findings.[1]
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia in a Neuropathic Pain Model
This protocol describes the assessment of mechanical allodynia using von Frey filaments in a model of neuropathic pain, a common application for this compound studies.[3]
-
Animal Model: Induce neuropathic pain using a validated model, such as partial sciatic nerve ligation in mice.
-
Acclimatization: Prior to testing, place the animals in individual transparent plastic chambers on a raised mesh floor and allow them to acclimate for at least 30 minutes.
-
Filament Application: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. Begin with a filament that is not expected to elicit a response and proceed in ascending order of force.
-
Response Criteria: A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.
-
This compound Administration: Administer this compound or vehicle at the desired dose and route (e.g., 25 mg/kg, i.p.).
-
Post-Dosing Assessment: Assess mechanical allodynia at various time points after this compound administration (e.g., 30, 60, 120 minutes) to determine the time course of the antinociceptive effect.
Visualizations
Caption: this compound antagonizes the sigma-1 receptor, modulating ion channel function and nociceptive signaling.
Caption: A typical experimental workflow for an in vivo this compound study.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sigma-1 Receptor (S1R) Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sigma-1 Receptor (S1R) binding assays.
Troubleshooting Guide
High non-specific binding, low signal-to-noise ratio, and poor reproducibility are common challenges in S1R binding assays. This guide provides a systematic approach to identifying and resolving these potential artifacts.
Problem 1: High Non-Specific Binding
Symptoms:
-
High background signal in the absence of the test compound.
-
Low specific binding window.
-
Inability to achieve saturation in saturation binding experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Blocking | Optimize blocking conditions. Use blocking agents like Bovine Serum Albumin (BSA) or casein to reduce non-specific binding. Ensure fresh blocking solutions are used, as bacterial growth can increase background.[1] |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 in the wash buffer to reduce hydrophobic-mediated non-specific binding.[2][3] |
| Ionic Interactions | Adjust the salt concentration (e.g., NaCl up to 1 M) in the wash buffer to disrupt electrostatic interactions.[2] |
| Radioligand Issues | Use a radioligand with low non-specific binding properties. Hydrophobic ligands tend to exhibit higher non-specific binding. Consider coating filters with BSA to mitigate this. |
| Excessive Membrane Protein | Titrate the amount of membrane preparation used in the assay. Too much protein can lead to increased non-specific binding. |
| Insufficient Washing | Increase the number and duration of wash steps to effectively remove unbound radioligand.[1][2] |
Problem 2: Low Specific Binding Signal
Symptoms:
-
Low counts per minute (CPM) or other signal measurement for specific binding.
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Receptor | Ensure proper membrane preparation and storage to maintain receptor integrity. Use fresh preparations whenever possible. |
| Low Receptor Expression | Use a cell line or tissue known to have high S1R expression. |
| Radioligand Degradation | Check the age and storage conditions of the radioligand. Radiochemical purity decreases over time. |
| Incorrect Assay Conditions | Optimize incubation time and temperature. Ensure the pH of the assay buffer is optimal for S1R binding. |
| Suboptimal Radioligand Concentration | In competition assays, use the radioligand at a concentration near its Kd value.[4] |
Problem 3: Poor Reproducibility
Symptoms:
-
High variability between replicate wells.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially of viscous solutions like membrane preparations. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the incubation and washing steps. |
| Reagent Variability | Prepare fresh reagents for each experiment and use high-quality starting materials. |
| S1R Oligomerization State | Be aware that S1R can exist in monomeric and oligomeric forms, and ligands can influence this equilibrium.[5][6][7] This can affect binding characteristics. Consider protocols to stabilize a specific oligomeric state if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended radioligand for S1R binding assays?
A1: [3H]-(+)-pentazocine is a commonly used and selective radioligand for S1R.[4]
Q2: How do I determine non-specific binding?
A2: Non-specific binding is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the specific binding sites. For S1R assays, haloperidol is often used for this purpose, although it is not entirely selective.
Q3: What are some common interfering compounds in S1R assays?
A3: Compounds that are structurally similar to S1R ligands, or compounds that are "sticky" and prone to non-specific binding, can interfere with the assay. It is crucial to screen for such interferences, which can cause false positive or false negative results.[8][9]
Q4: Can the oligomeric state of S1R affect my binding results?
A4: Yes. S1R can exist as monomers and oligomers, and only the oligomeric forms are thought to bind ligands with high affinity.[5][6][7] Agonists and antagonists can modulate the ratio of these forms.[5] This dynamic nature can influence binding affinities and assay outcomes.
Q5: What is a typical buffer composition for an S1R binding assay?
A5: A common assay buffer is Tris-HCl (e.g., 50 mM) at a physiological pH (e.g., 7.4). The composition can be optimized, and additives like BSA may be included to reduce non-specific binding.
Experimental Protocols
Radioligand Saturation Binding Assay for S1R
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radioligand for S1R.[4]
Materials:
-
Membrane preparation containing S1R
-
Radioligand (e.g., [3H]-(+)-pentazocine)
-
Unlabeled ligand for determining non-specific binding (e.g., haloperidol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in assay buffer.
-
In a 96-well plate, add the following to triplicate wells for each radioligand concentration:
-
Total Binding: Radioligand and membrane preparation.
-
Non-Specific Binding: Radioligand, a saturating concentration of unlabeled ligand (e.g., 10 µM haloperidol), and membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Bmax and Kd.
Data Presentation
Table 1: Example Buffer Compositions for S1R Binding Assays
| Buffer Component | Concentration | Purpose |
| Tris-HCl | 50 mM | Buffering agent |
| pH | 7.4 | Maintain physiological pH |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | Blocking agent to reduce non-specific binding |
| Tween-20 | 0.05 - 0.2% | Detergent to reduce hydrophobic interactions |
| NaCl | 150 mM - 1 M | To modulate ionic strength |
Table 2: Example Ligand Affinities for S1R
| Ligand | Ki (nM) | Assay Conditions |
| (+)-Pentazocine | 2.9 | --INVALID-LINK---Pentazocine competition, guinea pig brain membranes |
| Haloperidol | 3.2 | --INVALID-LINK---Pentazocine competition, guinea pig brain membranes |
| PRE-084 | 2.2 | --INVALID-LINK---Pentazocine competition, rat liver membranes |
| BD1047 | 8.1 | --INVALID-LINK---Pentazocine competition, rat liver membranes |
Note: Ki values can vary depending on the tissue/cell line, radioligand, and specific assay conditions.
Visualizations
S1R Signaling and Chaperone Function
Caption: S1R activation and its role in signaling and chaperone function.
Troubleshooting Workflow for High Non-Specific Binding
References
- 1. biossusa.com [biossusa.com]
- 2. IP Troubleshooting: High Background (Specific or Nonspecific) | Sino Biological [sinobiological.com]
- 3. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sigma-1 receptors are present in monomeric and oligomeric forms in living cells in the presence and absence of ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oligomeric States of the Purified Sigma-1 Receptor Are Stabilized by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common Interferences in Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bluthbio.com [bluthbio.com]
Validation & Comparative
S1RA vs. BD-1063: A Comparative Analysis of σ1 Receptor Binding
For researchers and drug development professionals investigating the σ1 receptor, a clear understanding of the binding characteristics of available ligands is paramount. This guide provides a direct comparison of two commonly used σ1 receptor antagonists, S1RA (E-52862) and BD-1063, with a focus on their binding affinities supported by experimental data.
Quantitative Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The table below summarizes the reported Ki values for this compound and BD-1063 at the σ1 receptor.
| Compound | Kᵢ (nM) for σ1 Receptor |
| This compound (E-52862) | 17[1] |
| BD-1063 | 4.43[2] |
Key Observation: BD-1063 exhibits a nearly four-fold higher binding affinity for the σ1 receptor compared to this compound, as indicated by its lower Ki value.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of the Ki values for this compound and BD-1063 is typically achieved through a radioligand competition binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound or BD-1063) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of unlabeled test compounds (this compound and BD-1063) for the σ1 receptor.
Materials:
-
Biological System: Membranes prepared from cells or tissues expressing the σ1 receptor (e.g., HEK293 cells overexpressing the human σ1 receptor, or guinea pig brain homogenates).
-
Radioligand: A high-affinity radiolabeled σ1 receptor ligand, such as [³H]-(+)-pentazocine.
-
Test Compounds: this compound and BD-1063.
-
Non-specific Binding Control: A high concentration of a known σ1 receptor ligand (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled σ1 ligand (e.g., haloperidol).
-
Competition: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound or BD-1063).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
σ1 Receptor Signaling Pathway
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[3] It plays a crucial role in regulating a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[2][4][5] The following diagram illustrates a simplified overview of the σ1 receptor signaling pathway.
Caption: Simplified signaling pathway of the σ1 receptor.
Experimental Workflow: Competition Binding Assay
The following diagram outlines the key steps in a typical radioligand competition binding assay workflow.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. BD 1063 dihydrochloride | Sigma1 Receptor Ligands: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
S1RA vs. Established Neuropathic Pain Therapies: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While established drugs like pregabalin, gabapentin, and duloxetine are mainstays of treatment, the quest for more effective and better-tolerated options is ongoing. This guide provides a comparative analysis of the Sigma-1 Receptor Antagonist (S1RA), an emerging therapeutic class, against these commonly prescribed medications, supported by available preclinical and clinical data.
Executive Summary
The novel Sigma-1 Receptor Antagonist, this compound (also known as E-52862), has demonstrated promising analgesic effects in preclinical models of neuropathic pain, in some cases showing superior efficacy to pregabalin.[1][2] Clinical trial data for this compound in specific neuropathic pain conditions, such as chronic postsurgical pain, have shown significant pain reduction compared to placebo.[2] Established therapies like pregabalin, gabapentin, and duloxetine have proven efficacy in various neuropathic pain conditions, though their mechanisms of action and side effect profiles differ. Direct head-to-head clinical comparisons between this compound and these drugs are not yet available; however, this guide synthesizes the current evidence to provide a comprehensive overview for research and development professionals.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and other key neuropathic pain drugs from both preclinical and clinical studies.
Table 1: Preclinical Efficacy in Neuropathic Pain Models
| Drug | Model | Key Efficacy Endpoint | Result | Citation |
| This compound | Partial Sciatic Nerve Ligation (Rat) | Reversal of Mechanical Allodynia | Dose-dependent inhibition of mechanical allodynia and thermal hypersensitivity; demonstrated increased analgesic potency compared to pregabalin. | [1][2] |
| Pregabalin | Partial Sciatic Nerve Ligation (Rat) | Reversal of Mechanical Allodynia | Showed analgesic effects, but was less potent than this compound in a direct comparison study. | [1][2] |
| This compound | Formalin-Induced Pain (Rat) | Reduction of Nociceptive Behaviors | Dose-related attenuation of flinching and lifting/licking behaviors in both phases of the formalin test. | [3] |
| Gabapentin | Various Neuropathic Pain Models | Reduction of Allodynia and Hyperalgesia | Effective in treating symptoms like allodynia and hyperalgesia. | [4] |
| Duloxetine | Chemotherapy-Induced Neuropathy (Animal) | Attenuation of Pain Behavior | Normalized the expression of pain-related proteins in the spinal cord. | [5] |
Table 2: Clinical Efficacy in Neuropathic Pain Conditions
| Drug | Condition | Key Efficacy Endpoint | Result | Citation |
| This compound (E-52862) | Chronic Postsurgical Pain (CPSP) | Mean Change from Baseline in Average Pain (NPRS) | -1.6 (this compound) vs. -0.9 (Placebo) at Week 4 (LSMD: -0.9; p = 0.029). | [2][6] |
| This compound (E-52862) | Painful Diabetic Neuropathy (PDN) | Mean Change from Baseline in Average Pain (NPRS) | -2.2 (this compound) vs. -2.1 (Placebo) at Week 4 (LSMD: -0.1; p = 0.766). High placebo response may have masked the effect. | [2][6] |
| This compound (MR309/E-52862) | Oxaliplatin-Induced Peripheral Neuropathy | Reduction in Cold Pain Threshold | Significantly reduced cold pain threshold temperature compared to placebo (p = 0.001). | [7] |
| Pregabalin | Diabetic Peripheral Neuropathy, Postherpetic Neuralgia, Fibromyalgia | ≥50% Reduction in Pain | Consistently demonstrates efficacy over placebo in achieving significant pain relief.[4] | [4] |
| Gabapentin | Diabetic Peripheral Neuropathy, Postherpetic Neuralgia | ≥50% Reduction in Pain | 38% of patients with DPN and 32% with PHN achieved ≥50% pain relief compared to placebo (21% and 17% respectively).[8] | [8] |
| Duloxetine | Diabetic Peripheral Neuropathy | Mean Pain Reduction | Showed the largest beneficial effects for chronic peripheral neuropathic pain in a meta-analysis.[9][10] | [9][10] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of these drugs stem from their distinct interactions with various signaling pathways involved in pain modulation.
Caption: this compound antagonizes the Sigma-1 receptor, modulating ion channels and NMDA receptors to reduce neuronal hyperexcitability and pain signaling.
Caption: Gabapentin and pregabalin bind to the α2δ-1 subunit of voltage-gated calcium channels, reducing calcium influx and the release of excitatory neurotransmitters.
Caption: Duloxetine inhibits the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways.
Experimental Protocols
The following are descriptions of key experimental models cited in the preclinical evaluation of these neuropathic pain drugs.
Partial Sciatic Nerve Ligation (PSNL) Model
This surgical model is used to induce neuropathic pain in rodents that mimics features of causalgia in humans.
-
Procedure: Under anesthesia, the sciatic nerve in one hind limb of the animal is exposed. Approximately one-third to one-half of the nerve is tightly ligated with a suture. The wound is then closed.
-
Assessment: Following a recovery period, pain-related behaviors are assessed. Mechanical allodynia (pain in response to a non-painful stimulus) is commonly measured using the von Frey test . Thermal hyperalgesia (increased sensitivity to heat) is also evaluated.
-
Drug Efficacy: The test compound is administered, and its ability to reverse the established allodynia and hyperalgesia is quantified by measuring the withdrawal threshold to mechanical or thermal stimuli.
Formalin Test
This model assesses inflammatory and centrally mediated pain.[11][12]
-
Procedure: A dilute solution of formalin is injected into the plantar surface of an animal's hind paw.
-
Assessment: The animal's behavioral response is observed over a period of time (typically 30-60 minutes). The response is biphasic:
-
Phase 1 (Early Phase): Lasting about 5-10 minutes, this phase is characterized by immediate, acute pain behaviors (licking, flinching) due to direct chemical stimulation of nociceptors.[13]
-
Phase 2 (Late Phase): Occurring after a brief quiescent period, this phase involves inflammatory processes and central sensitization in the spinal cord, leading to more tonic pain behaviors.[14]
-
-
Drug Efficacy: The ability of a drug to reduce the duration and intensity of pain behaviors in each phase is measured. Efficacy in Phase 2 is often considered predictive of efficacy in neuropathic pain.[14]
Caption: A typical experimental workflow for evaluating the efficacy of analgesic compounds in preclinical models of neuropathic pain.
Conclusion
This compound represents a promising novel mechanism for the treatment of neuropathic pain, with preclinical data suggesting potential advantages over established therapies like pregabalin. Clinical data, while still emerging, supports its efficacy in certain neuropathic pain conditions. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound against current standards of care. The distinct mechanisms of action of this compound, gabapentinoids, and SNRIs offer multiple avenues for therapeutic development and the potential for combination therapies to address the complex nature of neuropathic pain.
References
- 1. m.youtube.com [m.youtube.com]
- 2. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 5. mdpi.com [mdpi.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. criver.com [criver.com]
- 12. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 13. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 14. researchgate.net [researchgate.net]
S1RA: A Selective Antagonist for Unraveling Sigma-1 Receptor Function
A Comparative Guide for Researchers in Neuroscience and Drug Discovery
The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1][2] Its role in modulating crucial cellular processes, including calcium signaling, ion channel activity, and neuronal plasticity, underscores the need for precise pharmacological tools to dissect its function.[3][4] This guide provides a comprehensive comparison of S1RA (E-52862), a selective σ1R antagonist, with other commonly used antagonists, offering researchers the data and protocols necessary to select the appropriate negative control for their σ1R activation studies.
This compound: Profile of a High-Affinity, Selective Antagonist
This compound has distinguished itself in the field as a potent and highly selective antagonist of the σ1R. Experimental data consistently demonstrate its high affinity for the human σ1R, with reported Ki values in the low nanomolar range, while exhibiting negligible affinity for the sigma-2 receptor (σ2R) and a wide panel of other receptors, ion channels, and enzymes. This high selectivity minimizes the potential for off-target effects, a critical consideration for accurately interpreting experimental results.[1][5]
Comparative Analysis of Sigma-1 Receptor Antagonists
The selection of an appropriate negative control is paramount in σ1R research. An ideal antagonist should exhibit high affinity and selectivity for the σ1R, with minimal interaction with other cellular targets. The following tables summarize the binding affinities of this compound and other commonly used σ1R antagonists.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities (Ki in nM)
| Compound | σ1R (human) | σ1R (guinea pig) | σ2R (rat/guinea pig) | Selectivity (σ2R/σ1R) |
| This compound | 17.0 ± 7.0[5] | 23.5[1] | > 1000[1] | > 58 |
| NE-100 | 1.03 ± 0.01[3] | 0.86[2] | > 205-fold vs σ1R[3] | > 205 |
| BD-1063 | 3.2 | 9.7 | 121 | 37.8 |
| Haloperidol | 3.2 | 4.1 | 4.3 | 1.3 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Off-Target Binding Profile of this compound
| Target | Ki (nM) or % Inhibition @ 1µM |
| 5-HT2B Receptor | 328 (antagonistic activity with IC50 = 4700 nM)[1] |
| Over 170 other targets | Ki > 1 µM or < 50% inhibition @ 1µM[1][5] |
This extensive screening highlights the remarkable selectivity of this compound, making it a reliable tool for specifically blocking σ1R activity.
Experimental Protocols
Accurate and reproducible experimental design is the cornerstone of reliable research. Below are detailed protocols for key assays used in σ1R studies.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test compound for the σ1R.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cells expressing the human σ1R.
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1R ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound (e.g., this compound): Serial dilutions.
-
Scintillation fluid.
-
Glass fiber filters (GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled ligand like haloperidol.
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Imaging
This protocol assesses the effect of σ1R ligands on intracellular calcium mobilization, a key downstream signaling event.
Materials:
-
Cells: A cell line endogenously expressing or transfected with σ1R (e.g., SH-SY5Y, HEK293).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
σ1R Agonist: PRE-084 or other suitable agonist.
-
Test Compound (e.g., this compound): At desired concentrations.
-
Fluorescence microscope or plate reader with calcium imaging capabilities.
Procedure:
-
Culture the cells on glass-bottom dishes or in a 96-well plate suitable for imaging.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the test compound (this compound or vehicle) and incubate for a predetermined time.
-
Stimulate the cells with a σ1R agonist (e.g., PRE-084).
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Analyze the data to determine the effect of the antagonist on the agonist-induced calcium response. A potent antagonist will block or significantly reduce the calcium transient.
Visualizing Sigma-1 Receptor Signaling
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.
Figure 2. Radioligand Binding Assay Workflow.
Conclusion
This compound stands out as a superior negative control for σ1R activation studies due to its high affinity and exceptional selectivity. Its minimal off-target activity ensures that observed effects can be confidently attributed to the specific blockade of the σ1R. This guide provides the necessary data and protocols to empower researchers to design and execute rigorous experiments, ultimately advancing our understanding of the multifaceted roles of the sigma-1 receptor in health and disease.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of S1RA Activity in Diverse Cell Lines: A Comparative Guide
A detailed analysis of the Sigma-1 Receptor Antagonist, S1RA, across neuronal, glial, and microglial cell lines, providing key performance data and outlining experimental methodologies.
This guide offers a comparative overview of the activity of this compound, a selective Sigma-1 Receptor (S1R) antagonist, across three distinct cell lines: the human neuroblastoma SH-SY5Y as a neuronal model, the human glioblastoma U87 as a glial model, and the murine BV-2 microglial cell line as a model for neuroinflammation. The data presented herein is essential for researchers, scientists, and drug development professionals seeking to understand the cell-specific effects and potential therapeutic applications of this compound.
Quantitative Analysis of this compound Activity
The following table summarizes the key in vitro pharmacological properties of this compound. While direct comparative studies of this compound across the selected cell lines are limited in publicly available literature, this table provides essential binding affinity data and highlights the need for further head-to-head functional comparisons.
| Parameter | Species/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human Sigma-1 Receptor | 17 nM | [1][2] |
| Guinea Pig Sigma-1 Receptor | 23.5 nM | [1][2] | |
| Guinea Pig Sigma-2 Receptor | >1000 nM | [1][2] | |
| Rat Sigma-2 Receptor | >1000 nM | [1][2] | |
| Antagonistic Activity (IC50) | Human 5-HT2B Receptor | 4700 nM | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing this compound activity are provided below. These protocols are foundational for reproducing and expanding upon the findings related to S1R modulation.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the Sigma-1 receptor.
Materials:
-
Cell membranes expressing the Sigma-1 receptor (e.g., from guinea pig brain or transfected cell lines).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Scintillation fluid and counter.
Procedure:
-
Prepare membrane homogenates in assay buffer.
-
Incubate a mixture of the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of this compound.
-
For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of haloperidol.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with cold assay buffer to remove unbound radioactivity.
-
The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Intracellular Calcium Measurement Assay
This assay measures the effect of this compound on intracellular calcium mobilization, a key downstream event of S1R signaling.
Materials:
-
SH-SY5Y cells.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Agonist to induce calcium release (e.g., Carbachol).
-
Test compound: this compound.
-
Fluorescence plate reader or microscope.
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate and culture overnight.
-
Load the cells with Fluo-4 AM dye in HBSS containing Pluronic F-127 for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a calcium-mobilizing agonist like carbachol.
-
Measure the fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time using a fluorescence plate reader or microscope.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence peak.
Western Blot for ERK Phosphorylation
This protocol assesses the impact of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.
Materials:
-
U87 cells.
-
Growth factor to stimulate ERK phosphorylation (e.g., BDNF).
-
Test compound: this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Culture U87 cells and serum-starve them before the experiment.
-
Pre-treat the cells with different concentrations of this compound or vehicle.
-
Stimulate the cells with a growth factor like BDNF to induce ERK phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the effect of this compound on ERK phosphorylation.
Cytokine Release Assay (ELISA)
This assay measures the effect of this compound on the release of pro-inflammatory cytokines from microglial cells.
Materials:
-
BV-2 microglial cells.
-
Lipopolysaccharide (LPS) to stimulate inflammation.
-
Test compound: this compound.
-
ELISA kit for the specific cytokine to be measured (e.g., TNF-α).
Procedure:
-
Plate BV-2 cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with LPS to induce cytokine production and release.
-
Collect the cell culture supernatant after a specific incubation period.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine (e.g., TNF-α) in the supernatant.
-
The inhibitory effect of this compound is determined by the reduction in LPS-induced cytokine release.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for assessing its activity.
Caption: Potential signaling pathways modulated by this compound.
Caption: General experimental workflow for cross-validating this compound activity.
Discussion of this compound Activity in Different Cell Lines
Neuronal Cells (SH-SY5Y)
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuronal function and neurodegenerative diseases. These cells endogenously express Sigma-1 receptors. The primary mechanism of S1R in neurons involves the modulation of ion channels and calcium signaling. S1R antagonists like this compound are expected to counteract the effects of S1R agonists on intracellular calcium mobilization. For instance, S1R activation can potentiate N-methyl-D-aspartate receptor (NMDAR) activity, leading to increased calcium influx. This compound, by blocking the S1R, would be hypothesized to attenuate this potentiation. However, specific quantitative data on this compound's IC50 for inhibiting agonist-induced calcium increase in SH-SY5Y cells is currently lacking in the literature.
Glial Cells (U87)
The U87 human glioblastoma cell line is a common model for studying the biology of gliomas, a type of brain tumor. Sigma-1 receptors are often overexpressed in cancer cells, including gliomas, and are implicated in cell survival and proliferation. Key signaling pathways frequently dysregulated in gliomas include the PI3K/Akt/mTOR and Ras/MEK/MAPK (ERK) pathways. While the precise role of S1R in modulating these pathways in U87 cells is not fully elucidated, S1R ligands have been shown to influence ERK phosphorylation in other contexts. It is plausible that this compound could modulate the ERK signaling cascade in U87 cells, potentially impacting their proliferative and survival capabilities. Further investigation is required to determine the specific effects and obtain quantitative measures of this compound's activity on this pathway in U87 cells.
Microglial Cells (BV-2)
BV-2 murine microglial cells are an established in vitro model for studying neuroinflammation. Microglia are the resident immune cells of the central nervous system and play a crucial role in inflammatory responses. Sigma-1 receptors are expressed in microglia and are known to modulate their activation. In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia release pro-inflammatory cytokines such as TNF-α. S1R modulation has been shown to have anti-inflammatory effects. For instance, S1R antagonists have been observed to reduce microglial activation and the production of inflammatory mediators in vivo.[3] It is therefore anticipated that this compound would inhibit the release of pro-inflammatory cytokines from LPS-stimulated BV-2 cells. The signaling pathways involved likely include the NF-κB and MAPK pathways, which are central to the inflammatory response in microglia. Direct quantitative evidence of this compound's IC50 for inhibiting cytokine release in BV-2 cells would be highly valuable for confirming its anti-inflammatory potential in this cell type.
Conclusion
This compound is a potent and selective Sigma-1 Receptor antagonist with well-characterized binding properties. Its functional activity across different cell types, including neuronal, glial, and microglial cells, highlights its potential as a therapeutic agent for a range of neurological and neuroinflammatory conditions. While the existing literature provides a strong rationale for its mechanism of action in these different cellular contexts, there is a clear need for direct comparative studies that provide quantitative functional data (e.g., IC50 values for key cellular responses) across these cell lines. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such cross-validation studies, which will be crucial for the further development and application of this compound.
References
- 1. Mechanisms of action of rapamycin in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating SH-SY5Y Neuroblastoma Cell Surfaceome as a Model for Neuronal-Targeted Novel Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of rapamycin in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S1RA and Pregabalin in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of a selective Sigma-1 Receptor Antagonist (S1RA), specifically E-52862, and pregabalin in established rodent models of neuropathic and inflammatory pain. The information is compiled from various studies to offer a comprehensive overview for researchers in the field of analgesic drug development.
Overview of Compounds
This compound (E-52862) is a highly selective antagonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1] By antagonizing the sigma-1 receptor, this compound modulates nociceptive signaling, making it a promising candidate for the treatment of pain.[1][2]
Pregabalin is an established therapeutic agent for neuropathic pain.[3] It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), although it does not bind to GABA receptors. Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system, which leads to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[3]
Quantitative Efficacy Comparison
The following tables summarize the median effective dose (ED50) of this compound (E-52862) and pregabalin in various preclinical pain models. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, including species and route of administration.
Neuropathic Pain Models
| Pain Model | Species | Compound | Route of Administration | Endpoint | ED50 (mg/kg) |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | This compound (E-52862) | i.p. | Mechanical Allodynia | 35.8 ± 3.4[4] |
| Spinal Nerve Ligation (SNL) | Rat | Pregabalin | p.o. | Mechanical Allodynia | 17.1 (3.0)[5] |
Inflammatory Pain Models
| Pain Model | Species | Compound | Route of Administration | Endpoint | ED50 (mg/kg) |
| Carrageenan-induced Paw Edema | Mouse | This compound (E-52862) | i.p. | Mechanical Allodynia | 35.9[6] |
| Complete Freund's Adjuvant (CFA) | Mouse | This compound (E-52862) | i.p. | Mechanical Allodynia | 42.1[6] |
Signaling Pathways
The distinct mechanisms of action of this compound and pregabalin are depicted in the following signaling pathway diagrams.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Neuropathic Pain: Spinal Nerve Ligation (SNL) / Partial Sciatic Nerve Ligation (PSNL) Model
This surgical model induces long-lasting neuropathic pain.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.[5]
-
Surgical Procedure:
-
Animals are anesthetized (e.g., with isoflurane).
-
An incision is made to expose the lumbar vertebrae (L4-L6).
-
The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.[5] In the PSNL model in mice, a partial ligation of the sciatic nerve is performed.[7]
-
The incision is closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Mechanical sensitivity is assessed using von Frey filaments.
-
Animals are placed in individual chambers on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined using the up-down method.
-
-
Drug Administration:
-
This compound (E-52862) or pregabalin is administered via the specified route (intraperitoneal or oral).
-
Behavioral testing is conducted at various time points post-administration.
-
Inflammatory Pain: Formalin Test
The formalin test is a model of tonic pain and inflammation.
-
Animal Model: Adult male mice or rats are used.
-
Procedure:
-
A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of the hind paw.[7]
-
Immediately after injection, the animal is placed in an observation chamber.
-
-
Behavioral Assessment:
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Observations are typically made in two phases: the early phase (0-5 minutes post-injection, reflecting acute nociception) and the late phase (15-30 minutes post-injection, reflecting inflammatory pain).[7]
-
-
Drug Administration:
-
The test compound is administered prior to the formalin injection.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of a test compound in a neuropathic pain model.
Summary and Conclusion
Both this compound (E-52862) and pregabalin demonstrate efficacy in preclinical models of neuropathic and inflammatory pain. This compound exerts its analgesic effects through the antagonism of the sigma-1 receptor, a novel mechanism of action. Pregabalin, a well-established therapeutic, acts by modulating calcium channel function. The quantitative data presented, while not from direct head-to-head studies, provide valuable insights into the relative potencies of these compounds. The differences in experimental design, particularly the species and route of administration, highlight the importance of standardized protocols for direct comparisons. Further research with head-to-head comparative studies using identical experimental parameters would be beneficial for a more definitive assessment of their relative therapeutic potential.
References
- 1. E-52862 - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consistency of S1RA's Pain-Relieving Effects: A Comparative Guide
A comprehensive analysis of the experimental data surrounding the antinociceptive properties of the selective sigma-1 receptor antagonist, S1RA (E-52862), reveals a consistent pattern of efficacy across multiple preclinical models of pain. This guide provides a detailed comparison of this compound's performance against other analgesics, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
The sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone, has emerged as a promising target for pain modulation.[1] this compound, a selective antagonist of this receptor, has been extensively studied for its ability to alleviate pain, particularly in conditions involving central sensitization, such as neuropathic and inflammatory pain.[2][3] This guide synthesizes the available evidence to provide a clear picture of the reproducibility of this compound's antinociceptive effects.
Comparative Efficacy of this compound in Preclinical Pain Models
This compound has demonstrated dose-dependent antinociceptive effects in a variety of animal models of pain. The following tables summarize the quantitative data from key studies, comparing the efficacy of this compound with other established analgesics.
Table 1: Efficacy of this compound in a Model of Inflammatory Pain (Formalin Test)
| Compound | Phase 1 (Neurogenic) | Phase 2 (Inflammatory) |
| This compound | Dose-dependent inhibition | Dose-dependent inhibition |
| ED₅₀ (mg/kg, i.p.) | 13.2[4] | 13.2[4] |
| Morphine | Significant inhibition | Significant inhibition |
| Diclofenac | Less effective than in Phase 2 | Significant inhibition |
ED₅₀: The dose of a drug that produces 50% of its maximum response. i.p.: Intraperitoneal administration.
Table 2: Efficacy of this compound in a Model of Neuropathic Pain (Sciatic Nerve Injury)
| Compound | Mechanical Allodynia | Thermal Hyperalgesia |
| This compound | Dose-dependent reversal | Dose-dependent reversal |
| ED₅₀ (mg/kg, p.o.) | ~25[5] | ~25[5] |
| Pregabalin | Significant reversal | Significant reversal |
| ED₅₀ (mg/kg, p.o.) | ~50[5] | Not reported |
| Gabapentin | Strong anti-allodynic effects | Not reported |
p.o.: Oral administration.
Table 3: Efficacy of this compound in Models of Inflammatory Hypersensitivity
| Model | This compound Effect | Comparator Effect |
| Carrageenan-induced | Fully reversed mechanical and thermal hypersensitivity (ED₅₀ = 35.9 mg/kg and 27.9 mg/kg, respectively)[6] | Ibuprofen and Celecoxib failed to reach maximum efficacy[6] |
| Complete Freund's Adjuvant (CFA)-induced | Fully reversed mechanical hypersensitivity (ED₅₀ = 42.1 mg/kg)[6] | Celecoxib failed to reach maximum efficacy[6] |
Understanding the Mechanism: Key Signaling Pathways
The antinociceptive effects of this compound are attributed to its modulation of key signaling pathways involved in pain processing. As a sigma-1 receptor antagonist, this compound is thought to exert its effects by inhibiting the receptor's chaperone activity, which in turn influences various downstream targets.
Caption: Proposed mechanism of this compound's antinociceptive action.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, this section outlines the methodologies for the key experiments cited in this guide.
Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of tonic, localized inflammatory pain.[7]
Caption: Workflow of the formalin-induced inflammatory pain model.
Sciatic Nerve Injury Model of Neuropathic Pain
This model mimics chronic neuropathic pain resulting from nerve damage.
Caption: Workflow of the sciatic nerve injury model for neuropathic pain.
Carrageenan-Induced Inflammatory Pain Model
This model is used to study acute inflammation and inflammatory pain.
-
Animal Acclimatization: Mice are acclimatized to the testing environment.
-
Baseline Measurement: Baseline paw withdrawal thresholds to mechanical (von Frey filaments) and thermal (plantar test) stimuli are determined.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw.
-
Drug Administration: this compound, vehicle, or a comparator drug is administered (e.g., intraperitoneally).
-
Post-treatment Measurement: Paw withdrawal thresholds are re-assessed at various time points after drug administration to determine the reversal of inflammatory hyperalgesia and allodynia.[6]
Conclusion
The available preclinical data consistently demonstrate the antinociceptive efficacy of this compound across various pain models, including those of inflammatory and neuropathic origin. The reproducibility of these effects is supported by multiple independent studies employing standardized methodologies. This compound's mechanism of action, involving the modulation of central sensitization and neuroinflammation via sigma-1 receptor antagonism, provides a strong rationale for its therapeutic potential.[2][8] Direct comparisons with established analgesics such as pregabalin, celecoxib, and ibuprofen suggest that this compound has a favorable efficacy profile.[5][6] Further clinical investigations are warranted to translate these promising preclinical findings into effective pain management strategies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of S1RA for the Sigma-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of S1RA (E-52862), a selective sigma-1 receptor antagonist. Its performance is objectively compared with other alternative ligands, supported by experimental data, to aid in research and development decisions.
Executive Summary
This compound is a high-affinity antagonist for the sigma-1 receptor, demonstrating significant selectivity over the sigma-2 receptor and a broad panel of other molecular targets.[1][2][3] Its favorable specificity profile makes it a valuable tool for investigating the physiological and pathological roles of the sigma-1 receptor. This guide presents the binding affinity and selectivity data for this compound in comparison to other known sigma-1 receptor ligands, details the experimental protocols used for these assessments, and illustrates the key signaling pathways and experimental workflows.
Comparative Analysis of Sigma-1 Receptor Ligands
The following table summarizes the binding affinities (Ki) of this compound and other representative sigma-1 receptor ligands. Lower Ki values indicate higher binding affinity.
| Compound | Type | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-2/Sigma-1) | Notes |
| This compound (E-52862) | Antagonist | 17 (human)[1][2], 23.5 (guinea pig)[2] | >1000[1][2] | >58 | Also shows moderate affinity for 5-HT2B (Ki=328 nM) with low functional potency (IC50=4700 nM)[1][2]. |
| BD-1063 | Antagonist | 4.43 | - | - | A commonly used selective sigma-1 antagonist. |
| NE-100 | Antagonist | - | - | - | Another widely used selective sigma-1 antagonist. |
| Haloperidol | Antagonist | - | - | - | A non-selective ligand, also binds to dopamine D2 receptors. |
| (+)-Pentazocine | Agonist | - | - | - | A classical sigma-1 receptor agonist. |
| PRE-084 | Agonist | - | - | - | A selective sigma-1 receptor agonist. |
| SA4503 | Agonist | 4.6 (guinea pig) | 63.1 (guinea pig) | 13.7 | |
| SI 1/28 | Antagonist | 6.1 | 2583 | 423 |
Off-Target Selectivity Profile of this compound
This compound has been screened against a large panel of other receptors, ion channels, transporters, and enzymes to determine its selectivity.
| Target Class | Number of Targets Tested | Significant Affinity (Ki < 1 µM or >50% inhibition at 1 µM) |
| Receptors, Ion Channels, Transporters, Enzymes | 170 | 5-HT2B Receptor |
This compound demonstrated no significant affinity for 169 of the 170 targets tested, with the exception of the human 5-HT2B receptor where it displayed moderate affinity (Ki = 328 nM) but acted as a very low-potency antagonist (IC50 = 4700 nM).[1][2]
Experimental Methodologies
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a test compound for the sigma-1 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Test compound (e.g., this compound)
-
--INVALID-LINK---pentazocine (radioligand)
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing recombinant human sigma-1 receptor)
-
Assay buffer (e.g., Tris-HCl)
-
Non-specific binding inhibitor (e.g., haloperidol at a high concentration)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Incubation: A mixture containing the membrane preparation, --INVALID-LINK---pentazocine at a concentration near its Kd, and varying concentrations of the test compound is incubated in the assay buffer. A parallel set of tubes containing a high concentration of an unlabeled ligand (e.g., haloperidol) is included to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for determining binding affinity using a radioligand assay.
Functional Assay for 5-HT2B Receptor Antagonism
To assess the functional activity of this compound at the 5-HT2B receptor, a cell-based assay measuring the inhibition of agonist-induced signaling is typically employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the 5-HT2B receptor.
Principle: The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist (e.g., serotonin), mobilizes intracellular calcium. A fluorescent calcium indicator is used to measure changes in intracellular calcium concentration. An antagonist will block this agonist-induced calcium mobilization.
Procedure (General Outline):
-
Cell Culture: Cells stably expressing the human 5-HT2B receptor are cultured and seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (this compound).
-
Agonist Stimulation: A known 5-HT2B agonist (e.g., serotonin) is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured in real-time using a plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced fluorescence signal is quantified. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondria interface. It plays a crucial role in regulating cellular signaling, particularly calcium homeostasis and protein folding.
Simplified signaling pathway of the sigma-1 receptor.
Under basal conditions, the sigma-1 receptor is in an inactive state, bound to the chaperone protein BiP (Binding immunoglobulin Protein). Upon stimulation by agonists or cellular stress, the sigma-1 receptor dissociates from BiP and becomes active. In its active state, it can translocate within the cell and interact with various client proteins, including:
-
IP3 Receptors: The sigma-1 receptor stabilizes the IP3 receptor, thereby modulating calcium release from the ER.
-
Ion Channels: It directly interacts with and regulates the function of several voltage-gated ion channels, including potassium (K+), sodium (Na+), and calcium (Ca2+) channels.
-
Other Receptors: The sigma-1 receptor can form complexes with and modulate the activity of other receptors, such as the NMDA receptor and the dopamine D1 receptor.
-
Chaperone Activity: It acts as a molecular chaperone, assisting in the proper folding and preventing the aggregation of certain proteins.
This compound, as an antagonist, is thought to bind to the active form of the sigma-1 receptor and prevent it from interacting with its downstream effectors, thereby inhibiting its signaling functions.
Conclusion
The available experimental data strongly support the classification of this compound as a highly specific sigma-1 receptor antagonist. Its high affinity for the sigma-1 receptor, coupled with its excellent selectivity against the sigma-2 receptor and a wide array of other molecular targets, makes it a superior tool for preclinical and clinical research aimed at elucidating the roles of the sigma-1 receptor in health and disease. The moderate affinity for the 5-HT2B receptor is a factor to consider, although its low functional potency at this target suggests a minimal contribution to its overall pharmacological profile at therapeutic concentrations. This guide provides the necessary data and context for researchers to confidently utilize this compound in their studies.
References
Safety Operating Guide
Proper Disposal of 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine, a compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following guidelines are based on the known hazards of its constituent chemical moieties: morpholine, pyrazole, and naphthalene derivatives.
Hazard Assessment
A thorough hazard assessment is the first step in ensuring safe disposal. The structural components of the target molecule suggest the following potential hazards:
-
Morpholine moiety : Morpholine is known to be flammable, corrosive, and can cause severe skin and eye damage.[1][2] It is also harmful if swallowed or inhaled.[2]
-
Pyrazole moiety : Pyrazole-containing compounds can be irritants to the respiratory tract and skin.[3]
-
Naphthalene moiety : Naphthalene is a combustible solid and an irritant.
Based on this analysis, 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine should be handled as a hazardous substance.
Quantitative Data Summary
While specific quantitative data for the target compound is limited, the table below summarizes key information for related compounds to inform handling and disposal procedures.
| Property | Morpholine | Ethyl 3-methyl-1H-pyrazole-5-carboxylate |
| CAS Number | 110-91-8 | Not Available in search results |
| Molecular Formula | C4H9NO | Not Available in search results |
| LD50 (Oral, Rat) | 1450 mg/kg[4] | Not Available |
| LD50 (Dermal, Rabbit) | 500 mg/kg[4] | Not Available |
| Flash Point | 35°C (95°F) (Closed Cup)[4] | Not Available |
| Health Hazards | Corrosive, Flammable, Toxic[2][4] | Irritant[3] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the step-by-step process for the safe disposal of 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste:
- Collect waste solid 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine in a designated, clearly labeled, and sealed hazardous waste container.
- The container should be made of a material compatible with the chemical.
-
Liquid Waste (Solutions):
- Collect solutions containing the compound in a labeled, sealed, and leak-proof hazardous waste container.
- Do not mix with incompatible waste streams.
-
Contaminated Materials:
- Dispose of any items contaminated with the compound (e.g., pipette tips, weighing boats, gloves) as hazardous solid waste.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Waste Disposal:
-
All waste containing 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.
-
DO NOT dispose of this chemical down the drain or in the regular trash.
Visualizations
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine
This document provides crucial safety and logistical guidance for handling the compound 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine (also known as S1RA or E-52862)[1][2]. The following procedures are based on best practices for handling similar chemical structures and should be supplemented with a substance-specific Safety Data Sheet (SDS) from the supplier.
Personal Protective Equipment (PPE)
Based on the hazard statements for similar compounds, which indicate risks of skin irritation, serious eye irritation, and respiratory irritation, a comprehensive PPE protocol is mandatory.[3][4]
| Protection Type | Specific Recommendations | GHS Hazard Codes |
| Eye and Face Protection | Wear chemical safety goggles and a face shield. | H319: Causes serious eye irritation[3][4] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage. | H315: Causes skin irritation[3][4] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or with powders. | H335: May cause respiratory irritation[3][4] |
Operational Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling and disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Logical Flow
Caption: Logical flow for chemical waste disposal.
Disposal Guidelines:
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated hazardous waste container.[3][4]
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine | C20H23N3O2 | CID 44247568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-{[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl]oxy}ethyl)morpholine hydrochloride | 1265917-14-3; 878141-96-9 | Buy Now [molport.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
